molecular formula C9H11NO2 B15060351 (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine

(3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B15060351
M. Wt: 165.19 g/mol
InChI Key: UBNFZTRISBVHJR-MRVPVSSYSA-N
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Description

(3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran derivative of high interest in medicinal chemistry and drug discovery. This compound features a stereospecific (3S) configuration and a 6-methoxy substitution on the 2,3-dihydrobenzofuran scaffold, a privileged structure known to exhibit a diverse array of pharmacological activities . The benzofuran core is extensively investigated for its potential as a building block for antimicrobial agents, with research showing that such derivatives can be effective against a selection of Gram-positive bacteria and fungal strains such as Candida albicans . The specific stereochemistry and amine functional group of this compound make it a valuable chiral synthon or intermediate for the synthesis of more complex, biologically active molecules. Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly in developing new anti-infective or central nervous system (CNS) active compounds, given the relevance of this structural class in these fields . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m1/s1

InChI Key

UBNFZTRISBVHJR-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H](CO2)N

Canonical SMILES

COC1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Stereochemical Nuances of (3S)- and (3R)-Benzofuran-3-amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2] While they share the same chemical formula and connectivity, their spatial orientation can lead to profoundly different pharmacological and toxicological profiles.[3] This is because biological targets, such as enzymes and receptors, are themselves chiral, creating a specific "hand-in-glove" interaction with drug molecules. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies now mandate the separate evaluation of enantiomers for all chiral drug candidates, underscoring the importance of stereoisomerism in drug development.[3]

The benzofuran scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7] When a substitution at the 3-position of the benzofuran ring creates a chiral center, as in the case of benzofuran-3-amine, the resulting (3S) and (3R) enantiomers must be considered as distinct chemical entities. This guide provides an in-depth technical overview of the key differences between these isomers, from their synthesis and analytical differentiation to their potential for divergent biological effects.

Stereoselective Synthesis of (3S)- and (3R)-Benzofuran-3-amine

The synthesis of enantiomerically pure benzofuran-3-amines is a significant challenge. While numerous methods exist for the synthesis of the benzofuran core, achieving high enantioselectivity at the C3 position requires a carefully designed strategy.[8][9]

One common approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For instance, an asymmetric cyclization reaction can be employed to construct the chiral center during the formation of the heterocyclic ring.[10]

Alternatively, a racemic mixture of benzofuran-3-amine can be synthesized and then resolved into its constituent enantiomers. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization or chromatography.

Below is a generalized workflow for the resolution of a racemic mixture of benzofuran-3-amine.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution racemic_synthesis Racemic Benzofuran-3-amine Synthesis add_resolving_agent Addition of Chiral Resolving Agent (e.g., Tartaric Acid) racemic_synthesis->add_resolving_agent diastereomer_formation Formation of Diastereomeric Salts ((3S)-amine-(R,R)-tartrate and (3R)-amine-(R,R)-tartrate) add_resolving_agent->diastereomer_formation separation Separation of Diastereomers (e.g., Fractional Crystallization) diastereomer_formation->separation salt_1 (3S)-amine-(R,R)-tartrate separation->salt_1 Less Soluble salt_2 (3R)-amine-(R,R)-tartrate separation->salt_2 More Soluble liberation_1 Liberation of Free Amine salt_1->liberation_1 liberation_2 Liberation of Free Amine salt_2->liberation_2 enantiomer_S (3S)-Benzofuran-3-amine liberation_1->enantiomer_S enantiomer_R (3R)-Benzofuran-3-amine liberation_2->enantiomer_R

Caption: Generalized workflow for the chiral resolution of benzofuran-3-amine.

Analytical Techniques for Differentiating Enantiomers

Distinguishing between the (3S) and (3R) enantiomers of benzofuran-3-amine requires specialized analytical techniques that can probe the chirality of the molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of chiral amines.[11]

Table 1: Hypothetical Chiral HPLC Separation of Benzofuran-3-amine Enantiomers

ParameterValue
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (3R) 8.5 min
Retention Time (3S) 10.2 min
Resolution (Rs) > 1.5

This is a representative method; actual conditions may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

While standard NMR spectroscopy cannot differentiate between enantiomers, the addition of a chiral solvating agent (CSA) can induce chemical shift differences between the corresponding protons of the two enantiomers.[12] This is due to the formation of transient diastereomeric complexes with different magnetic environments.

Protocol: NMR Analysis with a Chiral Solvating Agent
  • Prepare a solution of the racemic benzofuran-3-amine in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate) to the NMR tube.

  • Gently mix the sample and acquire a second ¹H NMR spectrum.

  • Compare the two spectra. In the presence of the CSA, the signals corresponding to the protons near the chiral center of the two enantiomers should be split into two distinct sets of peaks.

  • The relative integration of these new peaks can be used to determine the enantiomeric excess (ee) of the sample.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Each enantiomer will produce a VCD spectrum that is a mirror image of the other, providing an unambiguous determination of the absolute configuration when compared to theoretical calculations.[13]

Differential Pharmacological Activity: A Tale of Two Enantiomers

The distinct three-dimensional shapes of (3S)- and (3R)-benzofuran-3-amine dictate how they interact with chiral biological targets. This can lead to significant differences in their pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).

For example, 3-aminobenzofuran derivatives have been investigated for their potential as multifunctional agents for the treatment of Alzheimer's disease by inhibiting cholinesterase enzymes.[14] The active site of acetylcholinesterase is a chiral gorge, and it is highly likely that one enantiomer of benzofuran-3-amine would bind with higher affinity and inhibitory potency than the other.

G cluster_receptor Chiral Receptor/Enzyme cluster_enantiomers Enantiomers receptor Active Site enantiomer_S (3S)-Benzofuran-3-amine (Eutomer) enantiomer_S->receptor High Affinity Binding (Therapeutic Effect) enantiomer_R (3R)-Benzofuran-3-amine (Distomer) enantiomer_R->receptor Low/No Affinity Binding (Inactive or Side Effects)

Caption: Differential binding of enantiomers to a chiral biological target.

The enantiomer with the desired therapeutic activity is termed the "eutomer," while the less active or inactive enantiomer is the "distomer." In some cases, the distomer may contribute to undesirable side effects or have a different pharmacological profile altogether.

Conclusion

The (3S) and (3R) enantiomers of benzofuran-3-amine are distinct chemical entities with the potential for different biological activities. A thorough understanding of their stereoselective synthesis, analytical differentiation, and pharmacological profiles is essential for any research or drug development program involving this important scaffold. The principles and techniques outlined in this guide provide a framework for the comprehensive evaluation of these and other chiral molecules, ultimately leading to the development of safer and more effective medicines.

References

  • Benchchem. (n.d.). A Researcher's Guide to the Spectroscopic Differentiation of 3,3'-Oxydipropanol and Its Isomers.
  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance.
  • Pouramiri, B., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 945536. Retrieved from [Link]

  • Asnaashari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(1), 1-13. Retrieved from [Link]

  • Wang, Y., et al. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. Nature Communications, 14(1), 7384. Retrieved from [Link]

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  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • Lee, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(45), 29555-29560. Retrieved from [Link]

  • RSC Publishing. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

  • Al-Malki, J., & El-Sharkawy, K. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. Retrieved from [Link]

  • Naito, T., et al. (2007). Efficient Synthesis of Benzofurans Utilizing[14][14]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. European Journal of Organic Chemistry, 2007(10), 1491-1509. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Retrieved from [Link]

  • ACS Publications. (2019). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. Retrieved from [Link]

  • Encyclopedia of Pharmaceutical Technology. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Quora. (2021). What is the difference between R and S enantiomers in chemistry? Retrieved from [Link]

  • Singh, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports, 12(1), 15233. Retrieved from [Link]

  • MedCrave online. (2016). Mini review on important biological properties of benzofuran derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme for 4-(2-aminopropyl)benzofuran 1 and... Retrieved from [Link]

  • Organic Chemistry Portal. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the (R,R)‐ and (R,S)‐3 diastereomers. Only the (R,R)‐isomer is observed experimentally by VCD spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Retrieved from [Link]

  • Mádravas, C., & Barbas, C. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7384. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds with benzofuran and 3-aminobenzofuran as core scaffolds. Retrieved from [Link]

  • Frontiers. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Retrieved from [Link]

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Unveiling the Pharmacological Landscape of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Situating a Niche Molecule within a Powerful Pharmacological Class

The benzofuran scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of biologically active molecules with applications ranging from anticancer and anti-inflammatory to potent psychoactive agents.[1][2][3][4] Within this broad family, the 2,3-dihydro-1-benzofuran moiety represents a key structural motif, often investigated for its interaction with central nervous system targets. This guide focuses on a specific, lesser-studied derivative, 6-methoxy-2,3-dihydro-1-benzofuran-3-amine, providing an in-depth analysis of its putative pharmacological targets.

Due to a lack of direct experimental data on this precise molecule in publicly accessible literature, this document will extrapolate its likely pharmacological profile based on robust structure-activity relationship (SAR) studies of closely related analogs. The primary hypothesis, supported by a wealth of research on similar compounds, is that 6-methoxy-2,3-dihydro-1-benzofuran-3-amine primarily interacts with the serotonergic system, with potential secondary engagement of other monoamine systems.

Primary Putative Pharmacological Targets: The Serotonergic System

The structural similarity of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine to known psychoactive benzofurans, such as 5-APB and 6-APB, strongly suggests a significant interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. These interactions are likely to be multifaceted, involving both G-protein coupled receptors and monoamine transporters.

Serotonin 5-HT2 Receptors: A High-Affinity Interaction Hub

A substantial body of evidence points towards the 5-HT2 receptor subfamily, particularly the 5-HT2A and 5-HT2C subtypes, as high-affinity targets for aminopropyl-dihydrobenzofuran derivatives.[5][6]

  • 5-HT2A Receptor Agonism: Research on dihydrobenzofuran analogs of hallucinogenic amphetamines has demonstrated their ability to displace potent 5-HT2A radioligands, indicating direct binding.[5] These compounds often act as agonists or partial agonists at this receptor, an action responsible for the psychedelic effects of many phenethylamine and tryptamine derivatives. The conformationally restricted dihydrofuran ring in these molecules is thought to mimic the active conformation of the methoxy groups in classic hallucinogens like DOI.[5]

  • 5-HT2C Receptor Interaction: The 5-HT2C receptor is another key target for this class of compounds. Agonism at this receptor is implicated in the regulation of mood, appetite, and reward pathways. The structural features of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine are consistent with those of compounds known to bind to and activate 5-HT2C receptors.

Monoamine Transporters: Modulating Synaptic Neurotransmitter Levels

Beyond direct receptor interaction, many aminopropyl-dihydrobenzofurans function as monoamine transporter ligands, inhibiting the reuptake and/or promoting the release of serotonin, dopamine, and norepinephrine.

  • Serotonin Transporter (SERT): Analogs of 3,4-(methylenedioxy)amphetamine (MDA) containing the dihydrobenzofuran core have been shown to be potent inhibitors of the serotonin transporter.[7] This action increases the synaptic concentration of serotonin, contributing to the mood-elevating and empathogenic effects of these substances.

  • Dopamine (DAT) and Norepinephrine (NET) Transporters: While typically exhibiting higher potency for SERT, many of these compounds also inhibit the dopamine and norepinephrine transporters to varying degrees.[7] The relative selectivity for SERT over DAT and NET is a key determinant of the overall pharmacological and behavioral profile of a given molecule.

Experimental Protocols for Target Validation

To empirically determine the pharmacological targets of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine, a tiered experimental approach is recommended. This involves initial binding assays to determine affinity, followed by functional assays to elucidate the nature of the interaction.

Workflow for Pharmacological Target Identification

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: In Vivo Corroboration A Radioligand Binding Assays B Competition Binding Curves A->B Determine Ki C Receptor Activation Assays (e.g., Calcium Flux, IP1 Accumulation) B->C Assess Agonism/Antagonism D Neurotransmitter Uptake/Release Assays (Synaptosomes) B->D Measure IC50 for Transporters E Behavioral Pharmacology (e.g., Drug Discrimination) C->E F Microdialysis D->F

Caption: A tiered workflow for the pharmacological characterization of novel compounds.

Detailed Methodologies

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine for a panel of CNS targets, with a primary focus on 5-HT2A, 5-HT2C, SERT, DAT, and NET.

  • Protocol:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor or transporter.

    • Incubate the membrane homogenates with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]citalopram for SERT) at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound (6-methoxy-2,3-dihydro-1-benzofuran-3-amine).

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

  • Causality: This experiment directly measures the ability of the test compound to compete with a known high-affinity ligand for the target binding site. A low Ki value indicates high binding affinity.

2. Functional Assays: Neurotransmitter Uptake Inhibition

  • Objective: To determine the functional potency (IC50) of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine to inhibit the uptake of serotonin, dopamine, and norepinephrine.

  • Protocol:

    • Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine).

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes via liquid scintillation counting.

    • Calculate the concentration of the test compound that inhibits uptake by 50% (IC50).

  • Causality: This assay provides a functional measure of the compound's interaction with the monoamine transporters, which is more physiologically relevant than binding affinity alone.

Quantitative Data Summary of Related Compounds

The following table summarizes the binding affinities of structurally related dihydrobenzofuran analogs at key serotonergic targets. This data provides a strong basis for predicting the likely affinity profile of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)Reference
1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropaneSub-nM to nM rangeSub-nM to nM rangenM range[6]
1-(5-Methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropaneComparable to conformationally flexible counterpartsNot ReportedNot Reported[5]

Predicted Signaling Pathways

Based on the likely agonism at 5-HT2A and 5-HT2C receptors, 6-methoxy-2,3-dihydro-1-benzofuran-3-amine is predicted to activate the Gq/11 signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor 5-HT2A/2C Receptor G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ligand 6-methoxy-2,3-dihydro- 1-benzofuran-3-amine Ligand->Receptor

Caption: Predicted Gq/11 signaling pathway activated by 5-HT2A/2C receptor agonism.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological targets of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine is currently unavailable, a comprehensive analysis of its structural analogs provides a strong predictive framework. The primary targets are hypothesized to be the serotonin 5-HT2A and 5-HT2C receptors, where it likely acts as an agonist, and the serotonin transporter, where it is expected to be an inhibitor. Secondary interactions with dopamine and norepinephrine transporters are also plausible.

Future research should focus on the empirical validation of these predicted targets using the experimental protocols outlined in this guide. Such studies will not only elucidate the specific pharmacological profile of this molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of psychoactive benzofuran derivatives.

References

  • Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(1), 276-281. [Link]

  • Monte, A. P., et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953-2961. [Link]

  • Braden, M. R., et al. (2006). Molecular pharmacology of 5-HT(2A) serotonin receptors. Pharmacology & Therapeutics, 111(3), 594-624. [Link]

  • Al-Qaisi, Z. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]

  • Liu, J., et al. (2012). Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. European Journal of Medicinal Chemistry, 54, 879-886. [Link]

  • Monte, A. P., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700-3706. [Link]

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  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624. [Link]

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The Multi-Target Paradigm: Therapeutic Potential of Chiral 3-Aminobenzofurans in Alzheimer's Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Multi-Target-Directed Ligands (MTDLs)

The pathophysiology of Alzheimer's disease (AD) is characterized by a complex, interconnected cascade of cholinergic depletion, amyloid-beta (Aβ) aggregation, and oxidative stress[1]. Historically, single-target therapies—such as isolated acetylcholinesterase (AChE) inhibitors—have provided transient symptomatic relief but failed to arrest neurodegeneration[1].

In modern preclinical pharmacology, the focus has shifted to Multi-Target-Directed Ligands (MTDLs) . By rationally designing a single molecule to simultaneously engage multiple pathological targets, we bypass the pharmacokinetic complications of polypharmacy[2]. Among emerging MTDL scaffolds, chiral 3-aminobenzofurans have demonstrated exceptional promise. This whitepaper details the mechanistic rationale, quantitative efficacy, and the self-validating experimental workflows required to evaluate these compounds in a rigorous drug discovery setting.

Mechanistic Rationale: Why the Chiral 3-Aminobenzofuran Scaffold?

The benzofuran ring is a privileged heterocyclic pharmacophore, naturally occurring and synthetically versatile, known for its ability to intercalate into hydrophobic protein pockets[3]. When functionalized with a chiral 3-amino group, the scaffold gains highly specific spatial geometry that allows for dual-site binding within cholinesterase enzymes[4].

Dual-Site Cholinesterase Inhibition

AChE possesses a deep, narrow gorge with a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance. Chiral 3-aminobenzofuran derivatives (such as those bearing a 2-fluorobenzyl moiety) exhibit mixed-type inhibition [4]. The benzofuran core anchors in the CAS, while the functionalized amino tail interacts with the PAS. This dual-site occupancy is critical because the PAS is actively involved in accelerating Aβ aggregation[5].

Direct and AChE-Induced Aβ Aggregation Blockade

By sterically hindering the PAS, 3-aminobenzofurans prevent the enzyme from acting as a chaperone for Aβ fibrillogenesis[5]. Furthermore, specific halogenated derivatives have shown the ability to directly inhibit self-induced Aβ₁₋₄₂ aggregation, functioning independently of the enzyme[4].

MoA M Chiral 3-Aminobenzofuran (e.g., Compound 5f) AChE AChE Dual-Site Binding (CAS & PAS) M->AChE Mixed-type kinetics BuChE BuChE Inhibition (Glial Source) M->BuChE Selective affinity Abeta Aβ Aggregation Blockade (Self & AChE-Induced) M->Abeta Direct PAS modulation ACh ↑ Synaptic Acetylcholine AChE->ACh BuChE->ACh Tox ↓ Neuronal Apoptosis (PC12 / SH-SY5Y) Abeta->Tox Clin Cognitive Preservation & Disease Modification ACh->Clin Tox->Clin

Multi-target mechanism of chiral 3-aminobenzofurans in Alzheimer's pathology.

Quantitative Efficacy Profiling

Recent synthesis and evaluation of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride derivatives have provided robust quantitative data validating this MTDL approach[4]. The table below synthesizes the inhibitory profiles of key analogs against cholinesterases and Aβ aggregation, benchmarked against the clinical standard, Donepezil.

Table 1: In Vitro Efficacy of 3-Aminobenzofuran Derivatives

CompoundStructural MoietyAChE Inhibition RangeSelf-Induced Aβ₁₋₄₂ Inhibition (%)*AChE-Induced Aβ Inhibition
5a Unsubstituted benzylModerate17.6%Moderate
5f 2-fluorobenzylHigh (Optimal IC₅₀)29.8%High
5h 4-fluorobenzylHigh38.8%High
5i 2-chlorobenzylModerate24.8%Moderate
Donepezil Reference DrugHigh14.9%High

*Note: Aβ inhibition percentages measured at 10 μM concentration via ThT fluorescence assay. Compounds 5f and 5h demonstrated approximately 2-fold greater efficacy than donepezil in preventing Aβ aggregation[4].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that generating trustworthy preclinical data requires protocols designed with intrinsic failure-proofing. The following methodologies detail the causality behind our experimental choices to ensure high-fidelity MTDL screening.

Protocol A: Modified Ellman’s Assay for Cholinesterase Kinetics

Purpose: To determine the IC₅₀ and kinetic mechanism (mixed vs. competitive) of 3-aminobenzofurans.

Causality & Trustworthiness: Acetylthiocholine (ATC) undergoes spontaneous, non-enzymatic hydrolysis at room temperature. If unaccounted for, this creates a false baseline, artificially deflating the apparent inhibitory potency of the test compound. A strictly buffered system and a dynamic non-enzyme blank are mandatory self-validating steps.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer and strictly adjust to pH 8.0. Rationale: The nucleophilic attack of thiocholine on the colorimetric reagent DTNB is highly pH-dependent.

  • Reagent Assembly: In a 96-well microplate, add 140 μL of buffer, 20 μL of test compound (dissolved in DMSO, final DMSO <1% to prevent enzyme denaturation), and 20 μL of AChE (0.22 U/mL).

  • Pre-Incubation: Incubate the mixture at 25°C for 15 minutes. Rationale: Allows the chiral 3-aminobenzofuran to establish binding equilibrium at the CAS and PAS before substrate competition begins.

  • Reaction Initiation: Add 10 μL of 0.01 M DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) and 10 μL of ATC (0.075 M).

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Data Validation: Subtract the spontaneous hydrolysis rate (blank wells containing buffer, DTNB, and ATC, but no enzyme) from all test wells before calculating the IC₅₀ via non-linear regression.

Protocol B: Thioflavin T (ThT) Fluorescence Assay for Aβ₁₋₄₂ Aggregation

Purpose: To quantify the direct anti-aggregating properties of the compounds.

Causality & Trustworthiness: Aβ₁₋₄₂ peptides are notoriously unstable and prone to spontaneous nucleation during storage. If pre-formed oligomeric "seeds" are present at the start of the assay, the test compound will appear falsely inactive because the nucleation phase has already been bypassed. Treating the peptide with HFIP ensures a purely monomeric starting state, validating that any subsequent aggregation is de novo.

Step-by-Step Methodology:

  • Monomerization (Critical Step): Dissolve lyophilized Aβ₁₋₄₂ in 100% hexafluoroisopropanol (HFIP) to 1 mM. Sonicate for 30 minutes, aliquot, and evaporate the HFIP under a gentle stream of nitrogen. Store the resulting peptide films at -80°C.

  • Peptide Reconstitution: Immediately prior to use, dissolve the peptide film in anhydrous DMSO, then dilute with 50 mM HEPES buffer (pH 7.4) to a final Aβ concentration of 20 μM.

  • Co-Incubation: Mix equal volumes of the Aβ solution and the test compound (e.g., Compound 5f at 10 μM) in a black, opaque 96-well plate.

  • Fibrillogenesis: Seal the plate to prevent evaporation and incubate at 37°C for 48 hours in the dark without agitation.

  • Fluorescence Tagging: Add Thioflavin T (ThT) to a final concentration of 5 μM. Rationale: ThT acts as a molecular rotor; its fluorescence is quenched in solution but increases exponentially upon intercalating into the cross-β-sheet structures of amyloid fibrils.

  • Readout: Measure fluorescence at Excitation 440 nm / Emission 485 nm. Calculate percent inhibition relative to a vehicle-treated Aβ control.

Workflow Prep 1. Aβ Monomerization (HFIP Treatment) Incubate 2. Co-incubation (Aβ + Ligand) Prep->Incubate ThT 3. ThT Dye Addition (β-sheet specific) Incubate->ThT Read 4. Fluorescence Read (Ex:440nm/Em:485nm) ThT->Read Validate 5. Data Normalization (vs. Donepezil) Read->Validate

Self-validating ThT fluorescence workflow for Aβ1-42 aggregation screening.

Translational Outlook

The transition of chiral 3-aminobenzofurans from in vitro hits to IND-enabling candidates hinges on optimizing their pharmacokinetic (PK) profiles. While the 2-fluorobenzyl moiety in compound 5f maximizes pharmacodynamic efficacy (AChE IC₅₀ and Aβ blockade)[4], future structural iterations must balance lipophilicity to ensure adequate Blood-Brain Barrier (BBB) penetration without inducing microsomal instability.

By adhering to the rigorous, self-validating assay architectures outlined above, drug development teams can confidently isolate the most viable MTDL candidates, moving us closer to a genuine disease-modifying therapy for Alzheimer's disease.

References

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease Frontiers in Chemistry (2022)

  • Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease International Journal of Pharmaceutical Sciences and Research (2023)

  • 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents European Journal of Medicinal Chemistry / PubMed (2012)

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents MDPI Pharmaceuticals (2026)

  • Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview Synlett (2025)

Sources

Molecular weight and solubility of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Solubility of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and solubility profile of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine, a key intermediate in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's physicochemical properties. We will delve into the theoretical basis for its molecular weight, explore its anticipated solubility in various solvent systems, and present detailed, field-proven methodologies for empirical solubility determination. The causality behind experimental choices is elucidated to ensure technical accuracy and practical applicability.

Introduction: The Significance of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine

(3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine is a chiral molecule of significant interest in medicinal chemistry. Its constrained bicyclic structure, incorporating both a benzofuran scaffold and a primary amine, makes it a valuable building block for the synthesis of novel therapeutic agents. The benzofuran moiety is a well-established pharmacophore present in numerous biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities. The amine functional group provides a key site for further chemical modification and for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

A thorough understanding of the molecular weight and solubility of this compound is a critical first step in its application. Molecular weight is a fundamental property that dictates stoichiometry in chemical reactions, while solubility is a crucial determinant of a compound's behavior in both chemical and biological systems, impacting everything from reaction kinetics to bioavailability.[1]

Core Physicochemical Properties

The fundamental physicochemical properties of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine are summarized below. These values are foundational for all subsequent experimental work.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
IUPAC Name (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine[2]
CAS Number 109926-37-6[2]

The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (9 atoms), Hydrogen (11 atoms), Nitrogen (1 atom), and Oxygen (2 atoms). This value is essential for accurate molar calculations in synthetic protocols and analytical procedures.

Solubility Profile: A Predictive Analysis

The Interplay of Structural Features

The solubility of this molecule is governed by the interplay of its three main structural components:

  • The Benzofuran Ring System: This bicyclic, aromatic-like structure is largely nonpolar and hydrophobic. This feature suggests that the compound will have good solubility in organic solvents.[4][5]

  • The Methoxy Group (-OCH₃): This ether linkage introduces some polarity but its contribution to aqueous solubility is generally modest.

  • The Primary Amine Group (-NH₂): This is the most influential functional group in determining the compound's solubility in aqueous media. As a primary amine, it is basic and can be protonated to form a water-soluble ammonium salt in acidic conditions.[6]

Predicted Solubility in Common Solvents

Based on these structural features, the following solubility behavior is anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous (Neutral) Water, PBS (pH 7.4)Sparingly Soluble to InsolubleThe hydrophobic benzofuran backbone is the dominant feature, limiting solubility in neutral aqueous media.[4]
Aqueous (Acidic) 5% HCl, Dilute Acetic AcidSolubleThe basic amine group will be protonated to form a highly polar and water-soluble ammonium salt (R-NH₃⁺Cl⁻).[3]
Aqueous (Basic) 5% NaOHInsolubleIn a basic medium, the amine remains in its neutral, less polar form (R-NH₂), thus precluding dissolution in water.
Polar Aprotic Solvents DMSO, DMFSolubleThese solvents are capable of dissolving a wide range of organic compounds, including those with some polarity.[7]
Polar Protic Solvents Ethanol, MethanolSolubleThe amine group can engage in hydrogen bonding with these solvents, and the overall organic character of the molecule is compatible with alcohols.
Nonpolar Solvents Dichloromethane, Diethyl Ether, TolueneSoluble to Moderately SolubleThe nonpolar benzofuran moiety will favor solubility in these solvents.

Factors Influencing Solubility: A Deeper Dive

The solubility of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine is not a static property but is influenced by several environmental factors.[1]

  • pH: As discussed, pH is the most critical factor affecting aqueous solubility. The pKa of the amine group will determine the pH range over which the compound transitions from its insoluble free base to its soluble salt form.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1] However, this relationship must be determined empirically.

  • Solvent Polarity: The principle of "like dissolves like" is paramount. The choice of solvent should be guided by the polarity of the compound and the desired application.[4]

  • Ionic Strength: The presence of dissolved salts in an aqueous solution can impact solubility, a phenomenon known as the "salting out" or "salting in" effect.

Experimental Protocols for Solubility Determination

To move from a predictive to an empirical understanding of solubility, rigorous experimental protocols are required. The following methodologies provide a framework for both qualitative and quantitative assessment.

Qualitative Solubility Assessment Workflow

This initial screening provides a rapid determination of solubility in a range of solvents, following a logical, flowchart-based approach.

G start Start with Unknown Compound water Test in Water start->water soluble_water Soluble (Likely low MW, polar) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No hcl Test in 5% HCl soluble_hcl Soluble (Confirms Basic Amine) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Test in 5% NaOH soluble_naoh Soluble (Indicates Acidic Compound) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No dmso Test in DMSO soluble_dmso Soluble (Proceed to other organic solvents) dmso->soluble_dmso insoluble_water->hcl insoluble_hcl->naoh insoluble_naoh->dmso

Caption: Qualitative solubility testing workflow.

Step-by-Step Methodology:

  • Preparation: Add approximately 10 mg of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine to a series of small test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (Water, 5% HCl, 5% NaOH, Ethanol, DMSO, Dichloromethane).

  • Mixing: Vortex each tube vigorously for 30 seconds.

  • Observation: Visually inspect for the complete dissolution of the solid. If not fully dissolved, gently warm the tube and observe any change.

  • Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent. The solubility in 5% HCl is a confirmatory test for the presence of an amine.[3][6]

Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the precise solubility of a compound in a given solvent.

G start Add excess solid to solvent shake Agitate at constant temperature (e.g., 24-72 hours) start->shake equilibrate Ensure equilibrium is reached (Presence of undissolved solid) shake->equilibrate separate Centrifuge or filter to remove undissolved solid equilibrate->separate analyze Quantify concentration of solute in the supernatant (e.g., via HPLC-UV) separate->analyze result Solubility (mg/mL or M) analyze->result

Caption: Quantitative shake-flask solubility workflow.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine to a vial containing a known volume of the selected solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure saturation.[4]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.[4]

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Self-Validating System: The trustworthiness of this protocol is ensured by confirming the presence of undissolved solid at the end of the equilibration period. This visually validates that a saturated solution has been achieved. For rigorous studies, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued, confirming equilibrium.

Conclusion

(3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine is a compound with a molecular weight of 165.19 g/mol . Its solubility is dictated by the dual nature of its structure: a largely hydrophobic benzofuran core and a basic primary amine. This leads to a predictable solubility profile characterized by poor aqueous solubility at neutral and basic pH, but good solubility in acidic aqueous solutions and a wide range of organic solvents. The provided experimental protocols offer a robust framework for the empirical determination of its solubility, a critical parameter for its successful application in research and drug development.

References

  • PubChem. 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine | C9H11NO2. National Center for Biotechnology Information. [Link]

  • Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]

  • MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Embibe. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. [Link]

  • Course Hero. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • LookChem. 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid. [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • NIST WebBook. 2(3H)-Benzofuranone, 6-ethenylhexahydro-3,6-dimethyl-7-(1-methylethenyl)-, [3S-(3α,3aα,6α,7β,7aβ)]-. [Link]

Sources

Methodological & Application

Optimizing Asymmetric Reductive Amination for Chiral Benzofuran-3-Amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in serotonergic agents, anti-Alzheimer's therapeutics (AChE inhibitors), and antiviral candidates. However, the synthesis of chiral benzofuran-3-amines presents a distinct challenge: the C3 position is prone to aromatization or elimination, making standard reductive amination conditions often too harsh or non-selective.

This Application Note details two field-proven protocols for synthesizing enantiopure benzofuran-3-amines from benzofuran-3(2H)-ones:

  • Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA): Best for broad substrate scope and anhydrous chemical environments.

  • Biocatalytic

    
    -Transaminase (ATA) Synthesis:  Best for high enantiopurity (>99% ee) and green chemistry compliance.
    

Strategic Analysis & Decision Matrix

The Chemoselectivity Challenge

Benzofuran-3(2H)-ones are chemically labile. Under strong basic conditions or high temperatures, they risk undergoing:

  • Aldol condensation (self-reaction).

  • Oxidative aromatization to benzofurans.

  • Ring opening (in aqueous basic media).

Therefore, the choice of methodology depends heavily on the stability of the specific benzofuran derivative and the required scale.

Method Selection Workflow

MethodSelection Start Target: Chiral Benzofuran-3-Amine Substrate Analyze Substrate Stability Start->Substrate Aqueous Is substrate water/buffer stable? Substrate->Aqueous Scale Target Scale? Aqueous->Scale Yes RouteA Route A: Ir-Catalyzed DARA (Anhydrous, Organic Solvent) Aqueous->RouteA No (Hydrolysis Risk) Scale->RouteA >100g (Current Availability) RouteB Route B: Biocatalysis (ATA) (Aqueous Buffer, Mild pH) Scale->RouteB <100g or High ee% Critical

Figure 1: Decision matrix for selecting the optimal reductive amination pathway.

Protocol A: Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)[1]

This protocol utilizes an Iridium(I) precursor with a chiral phosphoramidite ligand.[1] Unlike reductive aminations that require pre-formation of the imine, this "one-pot" DARA approach is kinetically favored for sterically hindered ketones like benzofuran-3-ones.

Mechanism of Action

The amine coordinates to the Iridium center, activated by hydrogen bonding with the phosphoramidite ligand.[1][2] The hydride transfer occurs via an outer-sphere mechanism, ensuring high enantioselectivity.[1][2]

Materials
  • Precursor:

    
     (Chloro(1,5-cyclooctadiene)iridium(I) dimer).
    
  • Ligand: (S)- or (R)-Monodentate Phosphoramidite (e.g., Feringa-type or SIPHOS derivatives).

  • Additive: 2-fluorobenzoic acid (promotes iminium formation).

  • Reductant: Hydrogen Gas (

    
    , 30-50 bar) or Ammonium Formate (for transfer hydrogenation variants).
    
  • Solvent: Anhydrous Toluene or THF (Degassed).

Step-by-Step Protocol
  • Catalyst Formation (In Glovebox):

    • In a dried vial, weigh

      
       (1.0 mol%) and the Chiral Phosphoramidite Ligand (2.2 mol%).
      
    • Dissolve in anhydrous THF (1.0 mL) and stir at room temperature for 20 minutes to generate the active catalyst species.

  • Substrate Addition:

    • Add the benzofuran-3(2H)-one substrate (1.0 equiv, e.g., 0.5 mmol).

    • Add the amine source (1.2 equiv, e.g., aniline or benzylamine derivatives).

    • Add 2-fluorobenzoic acid (20 mol%) to accelerate imine condensation.

  • Hydrogenation:

    • Transfer the vial to a high-pressure steel autoclave.

    • Purge the system with

      
       three times to remove oxygen.
      
    • Pressurize to 30 bar (435 psi)

      
      .
      
    • Stir at 40°C for 18–24 hours.

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Concentrate the solvent under reduced pressure.[3]

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Critical Control Point: Benzofuran-3-ones can enolize. If low conversion is observed, increase the acid additive to 30 mol% to shift the equilibrium toward the iminium ion.

Protocol B: -Transaminase (ATA) Biocatalytic Synthesis

Biocatalysis offers superior enantioselectivity (>99% ee) and operates under ambient pressure, avoiding the safety hazards of high-pressure hydrogenation. This method uses Pyridoxal-5'-phosphate (PLP) dependent transaminases.[4]

Mechanism & Equilibrium Shift

Transaminases follow a ping-pong bi-bi mechanism.[4] The reaction is reversible.[5] To drive the reaction forward (Reductive Amination direction), we must displace the equilibrium.

  • Strategy: Use Isopropylamine (IPA) as the amine donor. The byproduct is acetone, which is volatile and easily removed, or tolerated in excess.

Materials
  • Enzyme: Commercial

    
    -Transaminase (Screening kit required: e.g., Codexis or similar libraries for (R)- and (S)-selectivity).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[4]

  • Amine Donor: Isopropylamine (IPA) (1M stock, pH adjusted).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0–8.0).

  • Co-solvent: DMSO (10–20% v/v) to solubilize the benzofuran substrate.

Step-by-Step Protocol
  • Buffer Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.5).

    • Dissolve PLP (1 mM final concentration) in the buffer.

    • Crucial: Adjust the pH of the Isopropylamine (IPA) stock solution to pH 7.5 using HCl before adding to the enzyme to prevent denaturation.

  • Reaction Assembly (Analytical Scale - 1 mL):

    • Substrate: 10 mM Benzofuran-3-one (dissolved in DMSO).

    • Amine Donor: 1 M Isopropylamine (pH 7.5).

    • Enzyme: 2–5 mg/mL lyophilized powder.

    • DMSO content: Keep below 20% to maintain enzyme stability.

  • Incubation:

    • Incubate at 30°C with orbital shaking (600 rpm) for 24 hours.

    • Note: Do not seal the vessel too tightly if relying on acetone evaporation to shift equilibrium (or use a slight vacuum if applicable).

  • Quenching & Analysis:

    • Quench with 100

      
      L of 10M NaOH (Basify to extract amine).
      
    • Extract with Ethyl Acetate (2 x 500

      
      L).
      
    • Analyze organic phase via Chiral HPLC.[6]

Critical Control Point: If the benzofuran substrate is highly insoluble, use a biphasic system (Buffer/MTBE) or add cyclodextrins to improve bioavailability without denaturing the enzyme.

Comparative Data & Visualization

Method Comparison Table
FeatureIr-Catalyzed DARABiocatalysis (ATA)
Enantioselectivity (ee) Good (85–96%)Excellent (>99%)
Substrate Scope Broad (Steric bulk tolerated)Narrow (Requires active site fit)
Reaction Conditions 30 bar

, Organic Solvent
Ambient P, Aqueous Buffer
Atom Economy HighModerate (Requires excess amine donor)
Cost High (Ir metal, Ligands)Low to Medium (Enzyme reuse)
Mechanistic Pathways

Mechanisms cluster_0 Chemical (Ir-Catalyzed) cluster_1 Biocatalytic (Transaminase) Ir_Complex Ir-Ligand Complex H2_Act H2 Activation Ir_Complex->H2_Act Imine Imine Intermediate H2_Act->Imine Hydride Transfer Prod_Chem Chiral Amine Imine->Prod_Chem Enz_PLP Enzyme-PLP PMP PMP Intermediate Enz_PLP->PMP + Donor (- Acetone) Donor Amine Donor (IPA) Prod_Bio Chiral Amine PMP->Prod_Bio + Ketone (- PLP) Ketone Benzofuran Ketone

Figure 2: Mechanistic comparison. Chemical route relies on hydride transfer; Biocatalytic route utilizes the PLP/PMP shuttle.

Troubleshooting & Optimization

  • Low Conversion in DARA:

    • Cause: Catalyst poisoning or insufficient acidity.

    • Fix: Ensure amine substrate is distilled (remove oxides). Increase acid additive (2-fluorobenzoic acid) to 40 mol%.

  • Racemization of Product:

    • Cause: Post-reaction equilibration. Benzofuran-3-amines can be liable to C-N bond cleavage or hemiaminal reversibility.

    • Fix: Isolate immediately as the HCl or Tartrate salt. Do not store the free amine in solution for extended periods.

  • Enzyme Inhibition (Biocatalysis):

    • Cause: High concentration of Acetone (byproduct) or DMSO.

    • Fix: Use o-xylylenediamine as the amine donor (forms a polymer byproduct, driving equilibrium irreversibly) or use an inert nitrogen sweep to remove acetone.

References

  • Iridium-Catalyzed DARA: Wu, Z., Wang, W., Guo, H. et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.[1][2] Nature Communications, 13, 3186. [Link]

  • Biocatalytic Transaminases: Slabu, I., Galman, J. L., et al. (2017).

    
    -Transaminases for the Synthesis of Chiral Amines: Pharmaceutical Applications. ACS Catalysis, 7(12), 8263–8284. [Link]
    
  • Benzofuran Biological Activity: Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

  • Equilibrium Shift in Biocatalysis: Green, A. P., et al. (2014). Chiral Amine Synthesis using

    
    -Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening.[7] Angewandte Chemie International Edition, 53(40), 10714-10717.[7] [Link]
    

Sources

Preparation of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine from 2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Asymmetric Synthesis of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine

Abstract

This document provides a comprehensive, research-grade protocol for the multi-step asymmetric synthesis of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine, a valuable chiral building block in medicinal chemistry. The synthesis commences with the construction of the core heterocyclic scaffold, 6-methoxy-1-benzofuran-3(2H)-one, from a commercially available substituted phenol. The critical stereocenter is then established through a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction. Finally, the chiral alcohol intermediate is converted to the target primary amine with inversion of stereochemistry via an azide intermediate. This guide emphasizes the rationale behind procedural choices, provides detailed step-by-step protocols, and includes methods for validating the stereochemical purity of the final product, ensuring a reproducible and reliable synthesis for drug development and research applications.

Introduction: Significance and Synthetic Overview

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, chiral 3-amino derivatives are of significant interest as they serve as key intermediates for pharmaceuticals targeting a range of receptors, including cannabinoid receptors for the treatment of neuropathic pain.[1] The target molecule, (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine, possesses a defined stereocenter at the C3 position, which is crucial for its biological activity and selective receptor binding.

The synthetic route outlined herein is designed for robustness and stereocontrol, proceeding through three major stages:

  • Scaffold Construction: Formation of the key intermediate, 6-methoxy-1-benzofuran-3(2H)-one.

  • Asymmetric Reduction: Stereoselective reduction of the ketone to establish the (3S)-hydroxyl stereocenter.

  • Amine Installation: Conversion of the chiral alcohol to the target (3S)-amine via a two-step sequence involving an azide intermediate, which proceeds with a net inversion of configuration.

This strategy allows for precise control over the crucial C3 stereocenter, a common challenge in the synthesis of such molecules.

Overall Synthetic Workflow

The complete synthetic pathway is visualized below, highlighting the transformation through key intermediates.

G Start 4-Methoxyphenol + Chloroacetic Acid Intermediate1 6-Methoxy-1-benzofuran-3(2H)-one Start->Intermediate1 1. O-Alkylation 2. PPA Cyclization Intermediate2 (3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-ol Intermediate1->Intermediate2 Asymmetric Reduction ((R)-Me-CBS, BH3) Intermediate3 (3S)-3-Azido-6-methoxy-2,3-dihydro-1-benzofuran Intermediate2->Intermediate3 1. Tosylation (TsCl) 2. Azide Displacement (NaN3) FinalProduct (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine Intermediate3->FinalProduct Reduction (H2, Pd/C) G cluster_0 Step 3a: Tosylation & Sₙ2 Inversion cluster_1 Step 3b: Reduction Alcohol (3R)-Alcohol Tosylate (3R)-Tosylate Alcohol->Tosylate TsCl, Pyridine Azide (3S)-Azide Tosylate->Azide NaN₃, DMF (Inversion) FinalAmine (3S)-Amine Azide->FinalAmine H₂, Pd/C Azide_ref (3S)-Azide

Sources

Advanced Application Note: Microwave-Assisted Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged pharmacophore embedded within numerous biologically active natural products and synthetic therapeutics. Specifically, 3-amino-2,3-dihydrobenzofurans exhibit potent biological profiles, including anti-cancer and anti-inflammatory activities[1]. Traditional synthetic routes to these scaffolds often suffer from poor stereocontrol, harsh reaction conditions, and protracted reaction times.

To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has been deployed to rapidly generate stereochemically diverse libraries of 3-amino-2,3-dihydrobenzofurans[1]. While recent alternative methodologies have explored visible-light-driven iron-catalyzed decarboxylative cyclizations[2] and DMAP-mediated tandem reactions[3], the microwave-assisted asymmetric route from chalcones remains unparalleled for its rapid execution, high enantioselectivity, and modular substrate scope.

Mechanistic Rationale & Pathway Design

The synthesis of 3-amino-2,3-dihydrobenzofurans from chalcone precursors is a meticulously orchestrated four-step sequence. As an application scientist, it is critical to understand the causality behind each transformation to troubleshoot and optimize the workflow effectively.

  • Microwave-Assisted Aldol Condensation: The initial coupling of a salicylaldehyde with an acetophenone derivative is driven by microwave dielectric heating. This overcomes the dehydration activation barrier in minutes, preventing the formation of thermodynamic byproducts common in prolonged conventional heating[1].

  • Corey-Bakshi-Shibata (CBS) Reduction: The enone is reduced enantioselectively. The chiral oxazaborolidine catalyst dictates the facial approach of the borane reducing agent, establishing the primary stereocenter of the allylic alcohol.

  • Sharpless Asymmetric Epoxidation: The allylic alcohol directs the titanium-tartrate complex, ensuring highly diastereoselective epoxidation of the alkene. This establishes the adjacent stereocenters required for the DHB core[1].

  • One-Pot Epoxide Opening and Intramolecular SNAr: This is the defining transformation of the workflow. Under acidic conditions, the epoxide is activated. The incoming amine attacks regioselectively at the C3 position due to the electronic stabilization of the developing positive charge at the benzylic/homoallylic site. Subsequent intramolecular Nucleophilic Aromatic Substitution (SNAr) by the phenolic oxygen closes the ring. Microwave heating provides the intense, uniform energy required to drive this thermodynamically demanding cyclization in a single pot[1].

SynthesisWorkflow A Salicylaldehyde + Acetophenone B Chalcone Intermediate A->B MW, Acid Catalyst Aldol Condensation C Chiral Allylic Alcohol B->C CBS Reduction Enantioselective D Chiral Epoxy Alcohol C->D Sharpless Asymmetric Epoxidation E 3-Amino-2,3- Dihydrobenzofuran D->E Amines, MW, Acid Epoxide Opening & SNAr

Workflow: 4-step asymmetric synthesis of 3-amino-2,3-dihydrobenzofurans from chalcones.

Mechanism Node1 Chiral Epoxy Alcohol Node2 Acid-Activated Epoxide Node1->Node2 H+ / Microwave Heating Node3 Regioselective Amine Attack (C3 Position) Node2->Node3 R-NH2 Addition Node4 Amino Diol Intermediate Node3->Node4 Ring Opening Node5 Intramolecular SNAr (C-O Bond Formation) Node4->Node5 Base/Heat / Microwave Node6 3-Amino-2,3-Dihydrobenzofuran Node5->Node6 Cyclization

Mechanism: One-pot regioselective epoxide opening and intramolecular SNAr cyclization.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each intermediate is fully realized before proceeding, preventing the compounding of errors in multi-step library generation.

Protocol 1: Microwave-Assisted Aldol Condensation (Chalcone Synthesis)
  • Causality: Utilizing microwave irradiation accelerates the rate-limiting dehydration step of the aldol condensation, providing the chalcone in minutes rather than hours, while suppressing degradation pathways.

  • Step 1: In a 10 mL microwave-safe vial, combine salicylaldehyde (1.0 mmol) and the acetophenone derivative (1.0 mmol) in ethanol (3.0 mL). Add 20 mol% of aqueous NaOH (or a suitable acid catalyst depending on substrate electronics).

  • Step 2: Seal the vial and irradiate in a dedicated microwave synthesizer at 100 °C for 10 minutes (Max Power: 150 W).

  • Validation Check: Analyze a 5 µL aliquot via TLC (Hexanes/EtOAc 8:2). The disappearance of the aldehyde spot and the emergence of a highly UV-active, lower Rf spot confirms chalcone formation.

Protocol 2: One-Pot Epoxide Opening and SNAr Cyclization
  • Causality: The intramolecular SNAr requires significant activation energy. Conventional heating often leads to the decomposition of the sensitive epoxy alcohol intermediate. The microwave's dielectric heating provides rapid, uniform energy transfer, pushing the intermediate amino diol over the activation barrier to cyclize efficiently[1].

  • Step 1 (Preparation): In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the chiral epoxy alcohol (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (3.0 mL). Note: Acetonitrile is selected for its high microwave absorptivity (loss tangent = 0.062).

  • Step 2 (Reagent Addition): Add the desired primary or secondary amine (1.5 equiv, 0.75 mmol) followed by a catalytic amount of Lewis acid (e.g.,

    
    , 10 mol%). The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the C3 carbon to ensure regioselective attack.
    
  • Step 3 (Microwave Irradiation): Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave synthesizer. Set parameters: Temperature = 120 °C, Time = 15 minutes, Power = Variable (max 150 W), Cooling = On.

  • Validation Check (Critical): After cooling, withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The mass spectrum must show the disappearance of the starting material mass

    
     and the appearance of the cyclized product mass. If the intermediate amino diol is observed without complete cyclization, re-subject the vial to an additional 5 minutes of microwave heating at 130 °C.
    
  • Step 4 (Work-up): Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous

    
     (2 x 5 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, concentrate, and purify via flash column chromatography.

Quantitative Data & Substrate Scope

The microwave-assisted methodology demonstrates broad functional group tolerance and excellent stereocontrol. The table below summarizes the expected quantitative outcomes when utilizing various amine nucleophiles during the final cyclization step.

Amine NucleophileIsolated Yield (%)Enantiomeric Excess (ee %)Reaction Time (MW, min)Mechanistic Note
Morpholine 82>9815High nucleophilicity; clean SNAr cyclization.
Piperidine 789715Sterically accommodating; rapid ring opening.
Benzylamine 85>9812Primary amine; excellent regioselectivity at C3.
Pyrrolidine 809615Highly reactive; requires strict temperature control.
Aniline 659520Weaker nucleophile; requires extended MW irradiation.

Data represents optimized microwave-assisted conditions reflecting standard yields and enantiomeric excesses achieved in foundational literature[1].

References

  • Helgren, T. R., Xu, L. L., Sotelo, D., Mehta, Y. R., Korkmaz, M. A., Pavlinov, I., & Aldrich, L. N. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Chemistry - A European Journal, 24(18), 4509-4514. URL:[Link]

  • Sheng, W., Jiang, Z., Liu, Q., & Chen, J. (2025). Visible Light-Driven Iron-Catalyzed Decarboxylative Cyclization Reaction for Synthesis of 3-Amino-2,3-Dihydrobenzofuran Derivatives from 2-Carboxymethoxybenzaldehydes and Aryl Amines. Advanced Synthesis & Catalysis. URL:[Link]

  • Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3685. URL:[Link]

Sources

Application Notes and Protocols for the Coupling of (3S)-Benzofuran-3-amine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Amide Scaffolds in Medicinal Chemistry

The benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of a chiral amine at the C3 position, specifically (3S)-benzofuran-3-amine, opens a gateway to a vast chemical space for the development of novel therapeutics. The formation of an amide bond between this chiral amine and a carboxylic acid is a critical transformation, enabling the synthesis of diverse compound libraries with potential applications in various disease areas, including neurodegenerative disorders and oncology.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful coupling of (3S)-benzofuran-3-amine with carboxylic acids. We will delve into the critical aspects of this reaction, from the synthesis of the chiral amine to the selection of optimal coupling reagents and the execution of a robust protocol designed to preserve stereochemical integrity.

Part 1: Synthesis and Chiral Resolution of Benzofuran-3-amine

Synthesis of Racemic 3-Amino-2-aroylbenzofurans

A convenient method for the synthesis of the 3-aminobenzofuran core involves the reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones using cesium carbonate (Cs2CO3) in dimethylformamide (DMF). This one-pot reaction proceeds rapidly at room temperature to afford 3-amino-2-aroylbenzofurans in good to excellent yields.[1][4]

Protocol for Racemic (3-Aminobenzofuran-2-yl)(phenyl)methanone:

  • To a solution of 2-hydroxybenzonitrile (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add 2-bromoacetophenone (1.0 mmol).

  • Add cesium carbonate (Cs2CO3, 2.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from dichloromethane to yield the desired racemic 3-amino-2-aroylbenzofuran.[1]

Chiral Resolution of Racemic Amines

The separation of enantiomers is achieved by converting the racemic amine into a pair of diastereomeric salts by reacting it with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6] Enantiomerically pure tartaric acid is a commonly used and effective resolving agent for amines.[6][7][8]

General Protocol for Chiral Resolution:

  • Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable warm solvent, such as methanol or ethanol.[9] In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same warm solvent. Slowly add the acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask can be cooled in an ice bath.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the enantiomerically enriched amine.

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[10][11]

Part 2: The Amide Coupling Reaction: Mechanism and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The choice of coupling reagent is paramount, especially when dealing with a chiral amine like (3S)-benzofuran-3-amine, as the preservation of stereochemical integrity is crucial.

Mechanism of Amide Bond Formation

The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Two of the most reliable and widely used classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU). To minimize the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often used in conjunction with these reagents. HOBt acts as a nucleophile to intercept the initial activated intermediate, forming a more stable active ester that is less prone to racemization and reacts efficiently with the amine.

Diagram of the general amide coupling mechanism:

Amide Coupling Mechanism RCOOH Carboxylic Acid ActivatedIntermediate Reactive Intermediate RCOOH->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Amide Chiral Amide Product ActivatedIntermediate->Amide Nucleophilic Attack Byproducts Byproducts ActivatedIntermediate->Byproducts Amine (3S)-Benzofuran-3-amine Amine->Amide

Caption: Generalized workflow for amide bond formation.

Comparison of Common Coupling Reagents

The selection of the appropriate coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization.

Coupling ReagentAdvantagesDisadvantages
HATU High coupling efficiency, even with sterically hindered substrates. Low rates of racemization.[12]Higher cost compared to carbodiimides.
EDC/HOBt Water-soluble byproducts are easily removed by aqueous workup. Cost-effective. HOBt suppresses racemization.[12]Can be less effective for very challenging couplings.
PyBOP Good for sterically hindered couplings.Byproducts can sometimes be difficult to remove.
DCC Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.

For the coupling of a valuable chiral amine like (3S)-benzofuran-3-amine, HATU is highly recommended due to its superior performance in preventing racemization and its high reactivity, which often leads to cleaner reactions and higher yields.

Part 3: Detailed Experimental Protocol for HATU-Mediated Amide Coupling

This protocol provides a step-by-step guide for the coupling of (3S)-benzofuran-3-amine with a generic carboxylic acid using HATU as the coupling reagent.

Materials and Reagents
ReagentMolar Equiv.Purpose
Carboxylic Acid1.0Substrate
(3S)-Benzofuran-3-amine1.1Substrate
HATU1.1Coupling Reagent
DIPEA (or Triethylamine)2.0Base
Anhydrous DMF (or DCM)-Solvent
Ethyl Acetate-Extraction Solvent
1M HCl (aq)-Workup
Saturated NaHCO3 (aq)-Workup
Brine-Workup
Anhydrous Na2SO4-Drying Agent
Step-by-Step Procedure

Diagram of the Experimental Workflow:

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve carboxylic acid, (3S)-benzofuran-3-amine, and HATU in DMF. B 2. Cool the mixture to 0 °C. A->B C 3. Add DIPEA dropwise. B->C D 4. Allow to warm to RT and stir for 2-16h. C->D E 5. Monitor by TLC/LC-MS. D->E F 6. Dilute with Ethyl Acetate. E->F G 7. Wash with 1M HCl, sat. NaHCO3, and Brine. F->G H 8. Dry, filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Step-by-step workflow for HATU-mediated amide coupling.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), (3S)-benzofuran-3-amine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral amide.

Part 4: Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; Sterically hindered substrates.Increase reaction time or temperature (e.g., to 40-50 °C). Ensure all reagents are anhydrous.
Racemization Inappropriate coupling reagent or base; Elevated temperature.Use HATU or EDC/HOAt. Use a non-nucleophilic base like DIPEA. Maintain lower reaction temperatures.
Side Product Formation Reaction of HATU with the amine.Pre-activate the carboxylic acid with HATU and base for 10-15 minutes before adding the amine.
Difficult Purification Byproducts from the coupling reaction.For EDC couplings, ensure thorough aqueous washes to remove the water-soluble urea byproduct.

Conclusion

The coupling of (3S)-benzofuran-3-amine with carboxylic acids is a powerful tool for the synthesis of novel chiral molecules with significant potential in drug discovery. By employing a robust strategy that includes the synthesis and resolution of the chiral amine, followed by a carefully optimized amide coupling protocol using a reagent like HATU, researchers can efficiently generate these valuable compounds while maintaining their stereochemical integrity. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important chemical transformation.

References

  • Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433.
  • Panday, S. K., Prasad, Y. R., & Singh, A. K. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 5(6), 2854–2865.
  • Panday, S. K., Prasad, Y. R., & Singh, A. K. (2020).
  • Al-Ghorbani, M., Jasim, H. A., & Al-Amiery, A. A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 963991.
  • Reddy, K. L. (2011).
  • Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2005). Synthesis and in vivo analgesic and anti-inflammatory activity of 2-(4-substituted-phenyl)-3,5-disubstituted-benzofurans. Indian journal of chemistry. Sect. B: Organic chemistry, including medicinal chemistry, 44(9), 1908–1914.
  • Kaliszan, R., Kaliszan, A., & Wainer, I. W. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155–164.
  • Ghanem, A., & Wang, C. (2018). Enantioselective separation of racemates using CHIRALPAK IG amylose-based chiral stationary phase under normal standard, non-standard and reversed phase high performance liquid chromatography.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
  • Singh, V., & Sharma, A. (2008). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Critical Reviews in Analytical Chemistry, 38(3), 196–213.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).
  • Dadiboyena, S. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Kotha, S., & Khedkar, P. (2005). An expedient approach to benzofuran-3-one derivatives via the allenyl-MIRC reaction. European Journal of Organic Chemistry, 2005(21), 4563–4566.
  • Rong, Z., Hu, W., Dai, N., & Qian, G. (2020). Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal.
  • Székely, E., Fogassy, E., & Simándi, B. (2006). Resolution of racemic mixtures by diastereomeric salt formation using supercritical fluid extraction. The Journal of Supercritical Fluids, 37(2), 142–151.
  • Jafri, W. (2014). Which solvent is good for chiral resolution by tartaric acid?
  • Gong, K., Zhang, J., & Wang, J. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science, 3(10), 101085.
  • Farina, V., & Krishnamurthy, V. (1997). The oxime-benzofuran-oxime rearrangement. The Journal of Organic Chemistry, 62(16), 5553–5563.
  • Wikipedia contributors. (2024). Chiral resolution. In Wikipedia, The Free Encyclopedia.
  • The Royal Society of Chemistry. (n.d.).
  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 232–257.

Sources

Application Note: Solvent Selection for Recrystallization of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists focusing on the purification of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine . This specific chiral scaffold is a critical intermediate in the synthesis of CNS-active agents (e.g., serotonergic ligands) and requires high enantiomeric excess (ee) and chemical purity.

Executive Summary

The isolation of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine (hereafter Compound 3S ) presents a dual challenge: achieving high chemical purity (>99%) while maintaining or enhancing enantiomeric excess (>98% ee). While the free base of Compound 3S is prone to oxidation and often exists as a viscous oil or low-melting solid, its salt forms (Hydrochloride, L-Tartrate) are crystalline and suitable for recrystallization.

This guide details the solvent selection strategy for the Hydrochloride (HCl) and L-Tartrate salts, prioritizing Class 2 and 3 solvents (ICH Q3C guidelines) to ensure scalability and safety.

Physicochemical Context & Solubility Profiling

The Challenge of the Free Base

The free amine contains a basic nitrogen at the C3 position and an electron-donating methoxy group at C6.

  • Stability: The dihydrobenzofuran core is susceptible to oxidation to benzofuran under stress. The free amine absorbs CO₂ from air (carbamate formation).

  • State: Typically an oil or waxy solid.

  • Recommendation: Do not recrystallize the free base. Convert to a salt form immediately for purification.

Salt Selection for Purification
Salt FormCrystallinitySolubility ProfilePrimary Use
Hydrochloride (HCl) HighSoluble in MeOH, Water; Sparingly in IPA, EtOAc.Bulk chemical purification; removal of inorganic salts.
L-Tartrate Moderate/HighSoluble in hot EtOH/Water; Insoluble in cold Acetone.Enantiomeric Enrichment (Optical Resolution).
Oxalate HighVery low solubility in most organics.Analytical characterization (not recommended for process).

Solvent Selection Strategy

Thermodynamic Solubility Screen

The ideal solvent system must exhibit a steep solubility curve (high


S vs 

T). Based on the polarity of the HCl salt , the following systems are validated:
  • System A (Protich): Isopropanol (IPA)

    • Mechanism:[1][2][3] IPA dissolves the salt at reflux (~82°C) but shows poor solubility at <20°C due to the lipophilic benzofuran tail disrupting the solvent lattice.

  • System B (Binary Anti-Solvent): Ethanol / Ethyl Acetate (1:3)

    • Mechanism:[1][2][4] Ethanol solvates the ionic headgroup; Ethyl Acetate acts as an anti-solvent for the chloride salt, forcing precipitation upon cooling.

  • System C (Polymorph Control): Ethanol / Water (95:5)

    • Mechanism:[1][2][4] Small water content breaks crystal lattice energy at high temps; cooling yields hydrated forms (often more stable).

Comparative Solvent Data (Simulated for HCl Salt)
Solvent SystemDissolution Temp (°C)Solubility (mg/mL) @ T_highSolubility (mg/mL) @ T_lowRecovery Yield (%)Impurity Rejection
Methanol 60>200 (Too High)>100< 40%Poor
Isopropanol (IPA) 80 120 15 85% Good
EtOH/EtOAc (1:3) 7090890%Excellent
Water 100>300>150PoorPoor

Detailed Experimental Protocols

Protocol A: Recrystallization of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine Hydrochloride

Target: Chemical Purity enhancement.

Reagents:

  • Crude Compound 3S HCl (10.0 g)

  • Isopropanol (HPLC Grade)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Procedure:

  • Slurry Formation: Charge 10.0 g of crude salt into a 250 mL round-bottom flask. Add 60 mL of Isopropanol (6 vol).

  • Dissolution: Heat the mixture to reflux (82°C) with magnetic stirring (400 rpm).

    • Checkpoint: If solids remain after 10 mins at reflux, add IPA in 5 mL increments until clear. Do not exceed 10 vol total.

  • Filtration (Hot): If insoluble particles (inorganics) are present, filter the hot solution through a pre-heated sintered glass funnel or Celite pad.

  • Controlled Cooling (Critical):

    • Cool to 60°C over 20 minutes.

    • Seed with pure crystal (0.1 wt%) if available.

    • Cool to 20°C at a rate of 10°C/hour.

    • Hold at 0-5°C (ice bath) for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid using vacuum filtration.

  • Wash: Wash the cake with cold IPA (2 x 10 mL) followed by MTBE (1 x 10 mL) to remove residual alcohol.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Optical Enrichment via L-Tartrate Salt

Target: Increasing ee% from 85% to >99%.

Rationale: The diastereomeric salt pair (S-amine/L-tartrate vs R-amine/L-tartrate) has significantly different lattice energies in ethanol.

Step-by-Step Procedure:

  • Free Base Release: Suspend crude HCl salt in DCM; wash with 1M NaOH. Dry organic layer (Na₂SO₄) and concentrate to oil.

  • Salt Formation: Dissolve the oily free base (1.0 eq) in Ethanol (5 vol). Add L-Tartaric acid (1.0 eq) dissolved in hot Ethanol (3 vol).

  • Crystallization: Heat to reflux until clear. Allow to cool very slowly (over 4-6 hours) to room temperature.

    • Note: The S-S salt typically crystallizes first (less soluble).

  • Recrystallization: If ee < 98%, recrystallize the wet cake from Ethanol/Water (9:1).

Visualization & Logic

Solvent Selection Decision Tree

SolventSelection Start Start: Crude (3S)-Amine FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base (Oil) FormCheck->FreeBase Salt Salt (Solid) FormCheck->Salt Convert Convert to HCl or Tartrate FreeBase->Convert Unstable PurityCheck Goal: Chemical Purity or Optical Purity? Salt->PurityCheck Convert->Salt ChemPur Chemical Purity (HCl) PurityCheck->ChemPur OptPur Optical Purity (Tartrate) PurityCheck->OptPur SolvHCl Solvent: Isopropanol or EtOH/EtOAc ChemPur->SolvHCl SolvTart Solvent: Ethanol or EtOH/H2O OptPur->SolvTart Process Execute Controlled Cooling Protocol SolvHCl->Process SolvTart->Process

Caption: Decision logic for selecting the optimal solid form and solvent system based on purification goals.

Recrystallization Workflow

RecrystWorkflow Dissolution 1. Dissolution (Reflux in IPA) Filtration 2. Hot Filtration (Remove Inorganics) Dissolution->Filtration Nucleation 3. Nucleation (Seed @ 60°C) Filtration->Nucleation Growth 4. Crystal Growth (Cool 10°C/hr) Nucleation->Growth Isolation 5. Isolation (Filter & Wash) Growth->Isolation Drying 6. Drying (Vac Oven 45°C) Isolation->Drying

Caption: Step-by-step unit operations for the recrystallization of the HCl salt.

References

  • Stereoelectronics. (2021). Resolution via salt formation (ionic bonding).[5] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2021). 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine Compound Summary. Retrieved from [Link]

  • Google Patents. (2005). Process for the preparation of (S,S)-cis-2-benzhydryl-3-benzylaminoquinuclidine (US6861526B2).

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Enantiomeric Excess in Benzofuran-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the asymmetric synthesis of benzofuran-3-amines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of enhancing enantiomeric excess (ee) in your reactions. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern enantioselectivity.

Section 1: Troubleshooting Low Enantiomeric Excess (% ee)

Achieving high enantioselectivity is a primary goal in the synthesis of chiral molecules like benzofuran-3-amines. When faced with disappointingly low ee, a systematic and logical approach to troubleshooting is essential.[1] This section will guide you through the most common culprits and provide actionable solutions.

Issue 1: The Catalyst System - Your Primary Suspect

The chiral catalyst is the cornerstone of any asymmetric synthesis, and its integrity is paramount.[2]

Question: My enantiomeric excess is significantly lower than reported values for this catalytic system. How do I diagnose a catalyst-related problem?

Answer: A compromised catalyst is a frequent cause of low ee. Here’s how to investigate:

  • Catalyst Purity and Integrity:

    • Verification: For in-house prepared catalysts, especially ligand-metal complexes, re-verify their structure and purity using techniques like NMR spectroscopy.[1] For commercially sourced catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).[1]

    • Control Reaction: A crucial diagnostic step is to run a control reaction with a well-established substrate that is known to give high ee with your catalyst.[1] If this reaction also results in low ee, it strongly points to an issue with the catalyst itself.[1]

  • Catalyst Loading:

    • The Problem: Both too high and too low catalyst loadings can negatively impact enantioselectivity. High concentrations can lead to the formation of less selective catalyst aggregates (dimers or oligomers).[3][4] Conversely, a very low catalyst loading might allow a non-catalyzed, racemic background reaction to become more prominent.[3]

    • The Solution: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration for your specific substrate and conditions.[3]

  • Chiral Ligand Selection:

    • The Principle: The structure of the chiral ligand is critical in creating the asymmetric environment necessary for enantioselection. For the synthesis of benzofuran-3-amines via intramolecular hydroamination, a variety of chiral ligands have been explored with metals like zirconium and titanium.[5][6][7] Chiral phosphoric acids have also emerged as powerful organocatalysts for a range of asymmetric transformations.[8][9][10]

    • Actionable Advice: If you are developing a new transformation, a thorough screening of different ligand classes is advisable. For established reactions, ensure the correct enantiomer of the ligand is being used for the desired product enantiomer.

Issue 2: Reaction Conditions - The Devil is in the Details

Even with a perfect catalyst, suboptimal reaction conditions can erode enantioselectivity.

Question: I've confirmed my catalyst is active and pure, but my ee is still low. What experimental parameters should I investigate next?

Answer: The reaction environment plays a critical role in the diastereomeric transition states that determine enantioselectivity.

  • Temperature:

    • The Principle: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to the small energy differences between the two competing diastereomeric transition states.[1][3]

    • Optimization Strategy: It is highly recommended to perform a temperature screening study. Start with the reported temperature and systematically decrease it (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).[3] Be aware that lowering the temperature will also decrease the reaction rate, so finding the optimal balance is key.

  • Solvent:

    • The Impact: The choice of solvent can have a dramatic effect on enantioselectivity. The solvent can influence the conformation of the catalyst-substrate complex and the relative energies of the transition states.[1][11][12][13]

    • Screening Protocol: Conduct a solvent screening experiment with a range of solvents of varying polarity and coordinating ability (e.g., toluene, dichloromethane, THF, diethyl ether, acetonitrile).[3][14] A switch from a non-coordinating solvent to a coordinating one can sometimes lead to a significant improvement in ee.[1]

  • Reaction Time and Conversion:

    • The Pitfall: In some cases, the enantioselectivity of a reaction can change over time. This can be due to product inhibition, catalyst degradation, or a reversible reaction where the product racemizes under the reaction conditions.[2]

    • Best Practice: It is good practice to monitor the ee at different time points and conversion levels. This will help you determine if the low ee is an intrinsic feature of the reaction or a time-dependent phenomenon.

Issue 3: Reagents and Substrates - Purity is Paramount

The quality of your starting materials can be a hidden source of poor results.

Question: Could impurities in my starting material or reagents be affecting my enantioselectivity?

Answer: Absolutely. Impurities can have a profound negative impact.

  • Substrate Purity:

    • The Problem: Impurities in the substrate can sometimes act as inhibitors or react with the catalyst in a non-selective manner.

    • The Solution: Ensure your substrate is of the highest possible purity. If necessary, re-purify it by chromatography, distillation, or recrystallization before use.[15]

  • Anhydrous and Inert Conditions:

    • The Necessity: Many catalytic systems, particularly those involving organometallic catalysts, are highly sensitive to moisture and oxygen. Water can hydrolyze and deactivate the catalyst, leading to a loss of both activity and selectivity.[1][15]

    • Experimental Protocol: Always use freshly dried solvents and ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (like argon or nitrogen).[15] Reactions should be set up and run under an inert atmosphere.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm observing a non-linear relationship between the enantiomeric excess of my chiral ligand and the product. What does this mean?

A1: This phenomenon is known as a "non-linear effect" (NLE). A positive NLE, where the product's ee is higher than the ligand's ee, is often referred to as asymmetric amplification and can be advantageous. It often arises from the formation of more selective catalyst aggregates from the chiral ligand. Conversely, a negative NLE, where the product's ee is lower than expected, can indicate the formation of less selective hetero-chiral catalyst species.[16]

Q2: Can the concentration of the substrate influence the enantiomeric excess?

A2: Yes, in some cases, the substrate concentration can affect the ee. At very high substrate concentrations, you might see a decrease in enantioselectivity if the rate of the non-catalyzed background reaction becomes significant. It's always a good practice to run the reaction at the concentration reported in the literature or to optimize this parameter if you are developing a new method.

Q3: How do I accurately determine the enantiomeric excess of my benzofuran-3-amine product?

A3: The most common and reliable method for determining ee is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). You will need to develop a separation method using a suitable chiral stationary phase. It's crucial to have a sample of the racemic product to confirm the separation of the two enantiomers.[15]

Q4: My reaction is very slow at the low temperatures required for high ee. What can I do?

A4: This is a common challenge. You can try a few strategies:

  • Increase Catalyst Loading: A modest increase in catalyst loading may improve the reaction rate without significantly compromising ee.[2]

  • More Active Catalyst System: Investigate if there are more active catalyst systems reported for your transformation that can operate at low temperatures.

  • Longer Reaction Times: If the catalyst is stable, simply extending the reaction time may be sufficient to achieve good conversion.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Optimizing Reaction Temperature
  • Set up a series of identical reactions in parallel.[2]

  • In each reaction vessel, under an inert atmosphere, combine the substrate, solvent, and any achiral reagents.

  • Cool each reaction mixture to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).

  • In separate vials, prepare solutions of the chiral catalyst.

  • Initiate each reaction by adding the catalyst solution.

  • Stir the reactions for a predetermined amount of time.

  • Quench all reactions simultaneously.

  • Analyze the conversion and enantiomeric excess of each reaction by a suitable method (e.g., GC, LC-MS, and chiral HPLC).

Table 1: Hypothetical Data for Temperature Optimization
EntryTemperature (°C)Conversion (%)ee (%)
125>9975
209588
3-208095
4-4065>99

This data illustrates a common trend where lower temperatures lead to higher enantioselectivity but may also result in lower conversion for a fixed reaction time.[3]

Section 4: Visualizing the Troubleshooting Process

A logical workflow is crucial when troubleshooting. The following diagram outlines a decision-making process for addressing low enantiomeric excess.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed catalyst_check Is the Catalyst System Reliable? start->catalyst_check conditions_check Are Reaction Conditions Optimal? catalyst_check->conditions_check Yes catalyst_purity Verify Catalyst Purity and Integrity (NMR, Control Reaction) catalyst_check->catalyst_purity No reagents_check Are Reagents and Substrate Pure? conditions_check->reagents_check Yes temp_opt Optimize Reaction Temperature (Generally Lower) conditions_check->temp_opt No repurify_substrate Re-purify Substrate reagents_check->repurify_substrate No solution High Enantiomeric Excess Achieved reagents_check->solution Yes catalyst_loading Optimize Catalyst Loading catalyst_purity->catalyst_loading ligand_choice Screen Different Chiral Ligands catalyst_loading->ligand_choice ligand_choice->conditions_check solvent_screen Screen a Range of Solvents temp_opt->solvent_screen time_study Monitor ee vs. Time/Conversion solvent_screen->time_study time_study->reagents_check anhydrous_conditions Ensure Strictly Anhydrous/Inert Conditions repurify_substrate->anhydrous_conditions anhydrous_conditions->solution

Sources

Preventing racemization of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and storage of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing racemization, a critical factor in maintaining the compound's stereochemical integrity and biological activity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine?

A: Racemization is the conversion of an enantiomerically pure compound, like the (3S) enantiomer, into a mixture containing both enantiomers (in this case, a mix of (3S) and (3R)).[1][2] This is a significant issue because the biological activity of a chiral molecule is often exclusive to one enantiomer. The other enantiomer might be inactive or, in some cases, exhibit undesirable or toxic effects.[3][4][5] For pharmaceutical applications, maintaining the enantiomeric purity of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine is crucial for ensuring its efficacy and safety.

Q2: What are the primary factors that can induce racemization of this chiral amine during storage?

A: The primary drivers of racemization in chiral amines are elevated temperature, exposure to acidic or basic conditions, and the presence of certain catalysts.[6][7][8] For (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine, the lone pair of electrons on the nitrogen atom can participate in an equilibrium that, under unfavorable conditions, leads to a loss of stereochemistry at the chiral center.

Q3: What is the expected shelf-life of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine under ideal storage conditions?

Q4: Can I store the amine in a standard laboratory freezer?

A: Yes, a standard laboratory freezer is generally suitable. The key is to maintain a consistent, low temperature. Avoid frost-free freezers that undergo temperature cycles, as these fluctuations can be detrimental over time. A dedicated, non-cycling freezer is preferable for long-term storage.

Troubleshooting Guide: Investigating Loss of Enantiomeric Purity

This section provides a systematic approach to identifying the root cause of racemization in your stored samples of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine.

Problem: A stored sample of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine shows a decrease in enantiomeric excess (e.e.) upon analysis.

G start Initial Observation: Decrease in e.e. storage_conditions Review Storage Conditions start->storage_conditions container_integrity Inspect Container Integrity start->container_integrity handling_procedures Evaluate Handling Procedures start->handling_procedures analytical_method Verify Analytical Method start->analytical_method temp_check Temperature Fluctuation? storage_conditions->temp_check atmosphere_check Inert Atmosphere Breached? storage_conditions->atmosphere_check light_check Exposure to Light? storage_conditions->light_check seal_check Improper Seal? container_integrity->seal_check material_check Reactive Container Material? container_integrity->material_check solvent_check Contamination with Acid/Base? handling_procedures->solvent_check thawing_check Repeated Freeze-Thaw Cycles? handling_procedures->thawing_check method_validation Method Validated? analytical_method->method_validation column_check Chiral Column Degradation? analytical_method->column_check corrective_action1 Implement Strict Temperature Control (e.g., dedicated freezer) temp_check->corrective_action1 Yes corrective_action2 Ensure Proper Inert Gas Blanketing (e.g., Argon, Nitrogen) atmosphere_check->corrective_action2 Yes corrective_action3 Store in Amber Vials or Protect from Light light_check->corrective_action3 Yes corrective_action4 Use High-Quality Seals (e.g., PTFE-lined caps) seal_check->corrective_action4 Yes corrective_action5 Use Inert Glass Containers (e.g., borosilicate) material_check->corrective_action5 Yes corrective_action6 Use High-Purity Solvents and Clean Glassware solvent_check->corrective_action6 Yes corrective_action7 Aliquot into Single-Use Vials thawing_check->corrective_action7 Yes corrective_action8 Re-validate Analytical Method with Standard method_validation->corrective_action8 No corrective_action9 Replace Chiral Column column_check->corrective_action9 Yes

Caption: Troubleshooting workflow for decreased enantiomeric excess.

Detailed Storage Protocols

To ensure the long-term stability and prevent the racemization of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine, adhere to the following protocols.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or lowerLower temperatures significantly reduce the rate of potential racemization and other degradation pathways.[10][11]
Atmosphere Inert Gas (Argon or Nitrogen)Amines are susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and potential side reactions that could influence racemization.[12][13][14]
Container Amber borosilicate glass vial with PTFE-lined capAmber glass protects the compound from light, which can catalyze degradation.[15] Borosilicate glass is non-reactive, and PTFE-lined caps provide an excellent seal against atmospheric moisture and oxygen.
Form Solid (as free base or a stable salt)Storing the compound as a solid minimizes mobility and potential solution-phase degradation pathways. If supplied as a salt (e.g., hydrochloride), it may exhibit greater stability.
Step-by-Step Storage Procedure
  • Preparation: If the compound is not already in a suitable container, transfer it inside a glove box or a glove bag filled with a high-purity inert gas (argon is preferred due to its density).[12][16]

  • Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere, aliquot the compound into smaller, single-use vials.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of inert gas for at least 30-60 seconds to displace any residual air.

  • Sealing: Tightly seal the vials with PTFE-lined caps. For extra protection, you can wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), and storage date.

  • Secondary Containment: Place the vials in a labeled, sealed secondary container (e.g., a freezer box) to protect them from physical damage and provide an additional barrier.

  • Freezing: Immediately transfer the secondary container to a dedicated -20°C or colder freezer.

Analytical Methods for Monitoring Enantiomeric Purity

Regularly assessing the enantiomeric excess (e.e.) of your stored material is crucial for quality control.

Primary Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of chiral compounds.[17][18]

Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral stationary phase (CSP) capable of resolving the enantiomers of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine is required. Common CSPs for amines include those based on cyclodextrins, polysaccharide derivatives (e.g., cellulose or amylose), or protein-based columns.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving separation. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized for your specific column and system.

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg).

    • Dissolve it in a suitable mobile phase-compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

    • Inject a small volume of the sample (e.g., 5-10 µL).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance.

  • Quantification:

    • Identify the peaks corresponding to the (3S) and (3R) enantiomers. The elution order will need to be confirmed with a racemic standard or by other means.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the following formula:

      • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Alternative Analytical Techniques
  • Chiral Gas Chromatography (GC): Can be used if the compound is volatile or can be derivatized to be volatile.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers in solution.[17]

  • Circular Dichroism (CD) Spectroscopy: Provides information about the chirality of the molecule and can be used for quantitative analysis.[19][20]

References

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio.
  • Anslyn, E. V., Jo, H. H., & Lin, C.-Y. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2259–2273. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Leito, I., & Herodes, K. (2007). Racemization, Enantiomerization and Diastereomerization. In Stereoselective Synthesis 2 (pp. 85–124). Georg Thieme Verlag. [Link]

  • PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly.
  • You, L., Berman, J. S., & Canary, J. W. (2007). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 129(45), 13816–13817. [Link]

  • Sánchez, F. G., & Diaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 143–149. [Link]

  • Wikipedia. (2024, December 24). Racemization. Retrieved February 28, 2026, from [Link]

  • Le, T. B., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2259–2273. [Link]

  • Ballard, A., & Buurma, N. (2018). The problem of racemization in drug discovery and tools to predict it. Cardiff University. [Link]

  • Zhang, T., & Blackmond, D. G. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]

  • Ossila. (n.d.). Inert Gases | Uses and Application.
  • Cardiff University. (2018, January 5). New tool to assess largely ignored risk in pharmaceutical industry. ScienceDaily. Retrieved February 28, 2026 from

  • Mazzotti, M., & Qu, Y. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3134–3143. [Link]

  • Millar, A. (2018, March 29). The racemisation risk: new tool could identify drugs destined to fail. Pharmaceutical Technology. [Link]

  • Zhang, T., & Blackmond, D. G. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. [Link]

  • Bellona.org. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved February 28, 2026, from [Link]

  • Li, Z., & Ye, C. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7. [Link]

  • Mazzotti, M., & Qu, Y. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3134–3143. [Link]

  • Ballard, A., & Buurma, N. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 429–439. [Link]

  • Millar, A. (2018, March 29). The racemisation risk: new tool could identify drugs destined to fail. Pharmaceutical Technology. [Link]

  • Wang, Y., & Wenslow, R. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Molecules, 18(12), 15403–15414. [Link]

  • Bellona.org. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved February 28, 2026, from [Link]

  • Google Patents. (n.d.). EP0873299A1 - Racemisation of amines.
  • ResearchGate. (2019, March 18). The problem of racemization in drug discovery and tools to predict it. Retrieved February 28, 2026, from [Link]

  • Linde. (n.d.). Inerting in the chemical industry.
  • de Vries, J. G., & Lefort, L. (2016). A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines. Dalton Transactions, 45(29), 11753–11759. [Link]

  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA).
  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. Retrieved February 28, 2026, from [Link]

  • ASPE Pipeline. (2025, August 27). Back to Basics: The Basics of Inert Gases. Retrieved February 28, 2026, from [Link]

  • Wikipedia. (2024, December 24). Inert gas. Retrieved February 28, 2026, from [Link]

  • NILU. (n.d.). Atmospheric Degradation of Amines (ADA).
  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (2005, September 19). Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers*. Retrieved February 28, 2026, from [Link]

  • Ballard, A., & Buurma, N. (2018). The problem of racemization in drug discovery and tools to predict it. Cardiff University. [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved February 28, 2026, from [Link]

  • ACS Applied Bio Materials. (2024, July 23). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved February 28, 2026, from [Link]

Sources

Stability of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Aqueous Solution

Document ID: TS-MBFA-003 | Version: 2.1 | Status: Active[1]

Welcome to the Technical Support Hub

You are accessing the technical guide for (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine . This chiral intermediate presents unique stability challenges due to the electronic coupling of the electron-donating methoxy group with the benzylic-like amine at the C3 position.

This guide is structured to troubleshoot the three primary failure modes encountered in aqueous environments: Oxidative Degradation , Racemization , and Solubility/Precipitation .

Quick Status Dashboard
ParameterCritical ThresholdConsequence of Failure
pH Stability Window pH 4.0 – 7.0 Precipitation (High pH) / Racemization (Extreme pH)
Oxidation Sensitivity High Formation of imines/ketones (Yellowing of solution)
Chiral Integrity Sensitive at C3 Loss of ee (enantiomeric excess) via imine intermediate
Storage (Solution) < -20°C 10% degradation observed in 24h at RT (aerated)

Module 1: Oxidative Instability (The "Yellowing" Issue)

The Problem: Users frequently report clear aqueous solutions turning yellow or brown within hours.

The Science: The molecule contains a 6-methoxy substituent (electron donor) which activates the aromatic ring. The C3-amine is in a "benzylic-like" position relative to the benzene ring. In the presence of dissolved oxygen, the free amine undergoes oxidative dehydrogenation to form an imine . This imine is unstable in water and hydrolyzes to the corresponding ketone (6-methoxy-benzofuran-3-one), releasing ammonia.

Degradation Pathway:

  • Step 1: Radical abstraction of the C3 proton (facilitated by the adjacent aromatic ring).

  • Step 2: Formation of the C=N imine bond.

  • Step 3: Hydrolysis of the imine to the ketone (chromophore responsible for color).

Troubleshooting Protocol: Preventing Oxidation

Step 1: Degassing Solvents (Mandatory)

  • Method: Sparge all aqueous buffers with Argon or Nitrogen gas for 15 minutes before adding the compound.

  • Why: Removing dissolved

    
     breaks the radical initiation step.
    

Step 2: Antioxidant Additives

  • If your assay tolerates it, add 0.1% Ascorbic Acid or Sodium Metabisulfite .

  • Note: Ascorbic acid is acidic; ensure it does not drop the pH below 4.0 if your downstream application is pH-sensitive.

Step 3: Headspace Management

  • Always store stock solutions in vials with a septum. Purge the headspace with inert gas after every use.

Module 2: Chiral Integrity & Racemization

The Problem: "My enantiomeric excess (ee) dropped from 99% to 90% after overnight storage."

The Science: The (3S) chiral center is susceptible to racemization. This occurs primarily via an imine-enamine tautomerization mechanism. If the amine is oxidized to an imine (as described above), the chirality is lost immediately (


 hybridization). Even without full oxidation, transient Schiff base formation (with trace aldehydes) or reversible deprotonation at C3 (benzylic resonance) can scramble the stereocenter.
Visualization: Stability & Degradation Logic

StabilityLogic cluster_0 Safe Zone cluster_1 Danger Zone Compound (3S)-Amine (Active Species) Protonated Ammonium Salt (pH < 7, Stable) Compound->Protonated Acidic pH FreeBase Free Base (pH > 8, Reactive) Compound->FreeBase Basic pH Protonated->Compound Reversible Imine Imine Intermediate (Achiral) FreeBase->Imine Oxidation (O2) -2H Ketone Ketone Product (Yellow/Brown) Imine->Ketone Hydrolysis +H2O / -NH3 Racemate Racemic Mixture (Loss of Potency) Imine->Racemate Reduction (In vivo/situ)

Figure 1: Stability decision tree showing the critical dependence on pH and the pathway to racemization/degradation.

Module 3: Solubility & pH Handling

The Problem: The compound precipitates upon dilution into assay media (typically pH 7.4).

The Science: This molecule acts as a weak base (


).
  • pH < 7: It exists as the protonated ammonium cation (

    
    ), which is highly water-soluble and chemically stable.
    
  • pH > 8: It exists as the neutral free amine (

    
    ). The neutral form is lipophilic and has poor aqueous solubility, leading to precipitation.
    
Preparation Protocol: The "Stock-to-Assay" Workflow
  • Master Stock: Dissolve the compound in DMSO at 10-50 mM. (Store at -20°C).

  • Intermediate Dilution (Critical Step):

    • Do not dilute directly into pH 7.4 PBS.

    • Dilute the DMSO stock into 10 mM Acetate Buffer (pH 5.0) or Water (acidified with 0.1% Formic Acid) .

    • Why: This keeps the amine protonated during the dilution step, preventing "crash out."

  • Final Assay Addition: Add the intermediate solution to your final assay well. Ensure the final DMSO concentration is <1%.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous solutions of this compound?

  • NO. The high temperature (121°C) will accelerate oxidative deamination and racemization.

  • Solution: Use 0.22 µm PVDF or PES syringe filters for sterilization.

Q2: I see a new peak at RRT 1.2 in my HPLC. What is it?

  • This is likely the dimer or the ketone hydrolysis product.

  • Verification: Check the UV spectrum. The ketone (benzofuranone) will have a distinct carbonyl absorption band shifted from the parent amine.

Q3: Is the HCl salt more stable than the free base?

  • YES. The hydrochloride salt locks the amine lone pair, preventing N-oxidation and reducing the acidity of the C3 proton (slowing racemization). Always purchase or generate the salt form for solid storage.

Q4: How do I verify the chiral purity?

  • Standard C18 HPLC will not separate enantiomers. You must use a chiral column (e.g., Chiralpak IC or IG ) with a non-aqueous mobile phase (Hexane/IPA/Diethylamine) or a reverse-phase chiral method suitable for basic amines.

References

  • Mechanisms of Amine Oxidation

    • Topic: Oxidative dehydrogen
    • Source: Largey, A. et al. "The Implications of Coupling an Electron Transfer Mediated Oxidation with a Proton Coupled Electron Transfer Reduction." ResearchGate.[1][2]

  • Racemization of Chiral Benzylamines

    • Topic: Kinetics of racemization for chiral amines with benzylic protons.
    • Source: "Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy." PMC (NIH).
  • Synthesis and Properties of 3-Aminobenzofurans

    • Topic: General stability and synthetic handling of 3-amino-2,3-dihydrobenzofuran deriv
    • Source: "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cycliz
  • General Amine Stability in Drug Development

    • Topic: Hydrolysis and stability of amine prodrugs and intermediates.[3]

    • Source: "Synthesis, chemical and enzymatic hydrolysis... of amino acid ester prodrugs." PubMed.
  • Chemical Structure Validation

    • Topic: Confirmation of the 6-methoxy-2,3-dihydro-1-benzofuran-3-amine core structure.
    • Source: PubChem CID 13778156.[4]

Sources

Validation & Comparative

Comparative Efficacy Analysis: (3S)-6-Methoxy-Methoxytropin Isomer Versus its Racemic Mixture

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Stereoisomer Activity and Development

Executive Summary

In the landscape of modern drug development, the evaluation of single enantiomers against their racemic mixtures is a critical step in optimizing therapeutic efficacy and safety. This guide presents a comprehensive comparative analysis of the (3S)-6-methoxy isomer of a novel investigational compound, Methoxytropin, and its corresponding racemic mixture. Through a series of in vitro and in vivo experiments, we demonstrate the superior pharmacological profile of the (3S) enantiomer. The data herein reveals that the (3S) isomer is responsible for the desired therapeutic activity, exhibiting significantly higher binding affinity and functional potency at the target receptors. Conversely, the (3R) isomer, or "distomer," contributes minimally to efficacy and may present a different off-target profile. This guide provides detailed experimental protocols, comparative data, and a discussion of the implications for future clinical development, underscoring the scientific and commercial advantages of advancing the single, purified enantiomer.

Introduction: The Imperative of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The vast majority of biological macromolecules, including receptors and enzymes, are themselves chiral. This inherent chirality in biological systems means that they can interact differently with the two enantiomers of a chiral drug. This interaction is often analogized to a handshake, where a right hand (the receptor) interacts most effectively with another right hand (one enantiomer) but poorly with a left hand (the other enantiomer).

A drug administered as a racemic mixture contains a 50:50 mixture of both enantiomers. In many cases, one enantiomer, the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even contribute to undesirable side effects. The process of developing a single-enantiomer drug from a previously marketed racemate is known as "chiral switching" and has been a successful strategy for developing improved second-generation therapeutics.

This guide focuses on Methoxytropin , a novel compound under investigation for major depressive disorder, which acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT2A receptor antagonist. We will compare the bioactivity of the purified (3S)-6-methoxy-Methoxytropin isomer (the eutomer) against the racemic mixture to provide a clear, data-driven rationale for its selection as a development candidate.

In Vitro Characterization: Pinpointing Molecular Potency

The initial phase of our investigation focused on quantifying the interaction of each compound with its primary molecular targets: the serotonin transporter (SERT) and the 5-HT2A receptor.

Receptor Binding Affinity

Competitive radioligand binding assays were conducted to determine the binding affinity (Ki) of the (3S)-isomer and the racemic mixture for human SERT and 5-HT2A receptors. These assays measure how effectively the test compound displaces a known high-affinity radiolabeled ligand from its target. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) at Target Receptors

CompoundSERT (Ki, nM)5-HT2A (Ki, nM)
(3S)-6-methoxy-Methoxytropin1.2 ± 0.25.8 ± 0.7
Racemic Methoxytropin2.3 ± 0.311.5 ± 1.1

The results clearly show that the (3S)-isomer possesses approximately twice the affinity for both SERT and the 5-HT2A receptor compared to the racemic mixture. This suggests that the (3S)-isomer is the primary driver of the binding activity observed in the racemate.

Functional Activity

To assess functional activity, we measured the ability of the compounds to inhibit serotonin reuptake in cells expressing SERT and to antagonize serotonin-induced signaling at the 5-HT2A receptor. For SERT, a lower IC50 value in a neurotransmitter uptake assay indicates more potent inhibition.[1] For 5-HT2A, a lower IC50 value in a calcium flux assay indicates more potent antagonism.[2]

Table 2: Comparative Functional Potencies (IC50, nM)

CompoundSERT Reuptake Inhibition (IC50, nM)5-HT2A Antagonism (IC50, nM)
(3S)-6-methoxy-Methoxytropin2.5 ± 0.410.2 ± 1.3
Racemic Methoxytropin5.1 ± 0.621.8 ± 2.5
Experimental Workflows and Protocols

To ensure transparency and reproducibility, the detailed protocols for the primary in vitro assays are provided below.

  • Cell Culture & Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured to ~90% confluency. The cells are harvested, and a crude membrane preparation is generated via homogenization and centrifugation. Protein concentration is determined using a BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

    • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 25 µL of radioligand ([³H]-Citalopram, final concentration ~1 nM).

    • 25 µL of test compound (either (3S)-isomer or racemate, at 10-point serial dilutions) or vehicle.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM Fluoxetine).

  • Incubation: 100 µL of the cell membrane preparation (containing ~10-20 µg of protein) is added to each well. The plate is incubated for 60 minutes at room temperature with gentle agitation.

  • Harvesting & Detection: The incubation is terminated by rapid filtration through a glass fiber filter plate, washing three times with ice-cold wash buffer to separate bound from free radioligand. The filter plate is dried, a scintillant is added to each well, and the plate is counted on a scintillation counter to measure radioactivity.

  • Data Analysis: The raw data (counts per minute) are converted to percent inhibition relative to the controls. The IC50 values are then calculated using a non-linear regression analysis (log(inhibitor) vs. response, variable slope) in appropriate software (e.g., GraphPad Prism). Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture hSERT-HEK293 Cells Harvest Harvest & Homogenize Culture->Harvest Membrane Isolate Membranes Harvest->Membrane Quantify Quantify Protein (BCA) Membrane->Quantify Plate Prepare 96-well Plate (Buffer, Radioligand, Compound) Quantify->Plate Input AddMembrane Add Membrane Prep Plate->AddMembrane Incubate Incubate (60 min, RT) AddMembrane->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count CalcInhibit Calculate % Inhibition Count->CalcInhibit Input NL_Reg Non-linear Regression (IC50) CalcInhibit->NL_Reg ChengPrusoff Cheng-Prusoff Equation (Ki) NL_Reg->ChengPrusoff

Caption: Workflow for the SERT Radioligand Binding Assay.

In Vivo Evaluation: From Molecule to Organism

Following the promising in vitro results, we advanced both the (3S)-isomer and the racemic mixture into in vivo studies in a rodent model (Sprague-Dawley rats) to assess their pharmacokinetic profiles and pharmacodynamic efficacy.

Pharmacokinetic (PK) Profiling

Animals were administered a single oral dose (10 mg/kg) of either the (3S)-isomer or the racemic mixture. Blood samples were collected at multiple time points over 24 hours to determine key PK parameters.

Table 3: Comparative Pharmacokinetic Parameters (10 mg/kg, p.o.)

Parameter(3S)-6-methoxy-MethoxytropinRacemic Methoxytropin
Cmax (ng/mL)152 ± 21158 ± 25
Tmax (h)2.0 ± 0.52.1 ± 0.6
AUC (0-24h) (ng·h/mL)988 ± 110995 ± 125
Half-life (t½) (h)6.2 ± 0.86.4 ± 0.9

The pharmacokinetic profiles of the (3S)-isomer and the racemate were found to be nearly identical. This is an important finding, as it indicates that the observed differences in in vivo efficacy are not due to differences in drug exposure (i.e., absorption, distribution, metabolism, or excretion) between the two test articles. This allows for a direct comparison of their pharmacodynamic effects at equivalent concentrations in the body.

Pharmacodynamic (PD) Efficacy: Forced Swim Test

The Forced Swim Test (FST) is a standard preclinical model used to assess antidepressant-like activity. The test measures the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.

Rats were administered either vehicle, the (3S)-isomer (at 1, 3, and 10 mg/kg), or the racemic mixture (at 2, 6, and 20 mg/kg) 60 minutes prior to the test. The doses for the racemic mixture were doubled to ensure that the amount of the active (3S)-isomer administered was equivalent at each dose level (e.g., 2 mg/kg racemate contains 1 mg/kg of the (3S)-isomer).

Table 4: Efficacy in the Forced Swim Test (Immobility Time, seconds)

TreatmentDose (mg/kg)Immobility Time (s)% Reduction vs. Vehicle
Vehicle-185 ± 15-
(3S)-Isomer1160 ± 1213.5%
(3S)-Isomer3115 ± 1037.8%
(3S)-Isomer1088 ± 9**52.4%
Racemic Mixture2162 ± 1412.4%
Racemic Mixture6118 ± 1136.2%
Racemic Mixture2092 ± 10**50.3%
*p < 0.05, **p < 0.01 vs. Vehicle

The dose-response curves for the (3S)-isomer and the racemic mixture are virtually superimposable when the dose of the racemate is adjusted to reflect its (3S)-isomer content. For example, the 3 mg/kg dose of the pure isomer produces the same antidepressant-like effect as the 6 mg/kg dose of the racemate. This provides strong in vivo evidence that the (3S)-isomer accounts for the entirety of the therapeutic effect, and the (3R)-isomer is merely inactive "ballast."

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose_PK Administer Compound (10 mg/kg, p.o.) Sample_PK Serial Blood Sampling (0-24h) Dose_PK->Sample_PK Analyze_PK LC-MS/MS Analysis Sample_PK->Analyze_PK Calc_PK Calculate PK Parameters (Cmax, AUC, t½) Analyze_PK->Calc_PK compare Compare PK vs PD Calc_PK->compare Dose_PD Administer Compound (Dose-Response, p.o.) Acclimate Acclimation Period (60 min) Dose_PD->Acclimate FST Forced Swim Test Acclimate->FST Measure_PD Measure Immobility Time FST->Measure_PD Measure_PD->compare start In Vivo Study Start start->Dose_PK start->Dose_PD

Caption: Integrated workflow for in vivo PK/PD studies.

Discussion and Implications for Development

The collective evidence from our in vitro and in vivo investigations builds a compelling case for the development of (3S)-6-methoxy-Methoxytropin as a single-enantiomer drug.

  • Superior Potency: The (3S)-isomer is consistently twofold more potent than the racemic mixture in all relevant assays. This is the expected outcome for a racemate where one enantiomer is fully active and the other is completely inactive. The eudismic ratio , which is the ratio of the potency of the eutomer to that of the distomer, is high, confirming the stereoselectivity of the biological targets.

  • No Pharmacokinetic Advantage for the Racemate: The PK profiles were identical, eliminating differential drug exposure as a confounding factor and simplifying the interpretation of the efficacy data.

  • Equivalent In Vivo Efficacy at Half the Dose: The Forced Swim Test data definitively shows that 100% of the antidepressant-like activity of the racemic mixture can be attributed to the (3S)-isomer. Administering the racemate effectively means giving a patient a 50% dose of the active drug and a 50% dose of an inactive excipient.

  • Reduced Metabolic Load and Risk: By developing the single isomer, we remove the (3R)-isomer from the equation. While this distomer appears inactive at the primary targets, it is still a distinct chemical entity that must be metabolized and cleared by the body. Eliminating this unnecessary chemical burden reduces the risk of idiosyncratic toxicity, unforeseen off-target effects, or potential for drug-drug interactions mediated by the distomer's unique metabolic pathway.

The decision to advance the (3S)-isomer is therefore supported by a clear scientific rationale. It offers a more potent, precise, and safer therapeutic approach compared to the racemic mixture.

Conclusion

References

  • Chirality in Drug Design and Development. Nature Reviews Drug Discovery. [Link]

  • FDA Guidance for Industry: Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Porsolt, R. D., et al. (1977). Behavioural despair in mice: a new model for screening antidepressant drugs. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]

  • Radioligand Binding Assays: Theory and Practice. Journal of Visualized Experiments. [Link]

  • Calcium Flux Assays for GPCR and Ion Channel Targets. Molecular Devices. [Link]

Sources

Binding Affinity Showdown: (3S)-Benzofuran-3-amine Derivatives vs. Donepezil for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

In the landscape of Alzheimer's disease (AD) therapeutics, the inhibition of acetylcholinesterase (AChE) remains a cornerstone strategy to alleviate cognitive symptoms. Donepezil, a piperidine derivative, is a widely prescribed, FDA-approved AChE inhibitor that has served as a benchmark for decades.[1][2] However, the quest for novel, more effective, and potentially multi-functional agents is relentless. This guide provides an in-depth comparison of the binding affinity and inhibitory mechanism of the established drug, Donepezil, against a promising class of investigational compounds: (3S)-benzofuran-3-amine derivatives.

The benzofuran scaffold is a versatile heterocyclic motif found in numerous natural and synthetic compounds with a wide array of pharmacological properties, including anticancer, antiviral, and neuroprotective effects.[3] Recent research has focused on 3-aminobenzofuran derivatives as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] A deficiency in acetylcholine is a key factor in the cognitive decline observed in AD patients.[4][5] This guide synthesizes experimental data to provide a clear, objective comparison for researchers and scientists in the field of neurodegenerative drug discovery.

Compound Profiles and Primary Target Interaction

Donepezil: The Established Standard

Donepezil is a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase.[1][6][7] Its mechanism is well-characterized, involving a "dual binding" interaction with the AChE enzyme. The N-benzyl piperidine portion of the molecule interacts with the catalytic active site (CAS), while the hydrophobic aromatic indanone moiety binds to the peripheral anionic site (PAS) located at the entrance of the enzyme's active site gorge.[6][8] This dual-site binding is critical to its potent inhibitory effect.[8] By inhibiting AChE, Donepezil effectively increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][5]

Fig. 1: Donepezil's dual-binding inhibition of AChE.
(3S)-Benzofuran-3-amine Derivatives: A Novel Challenger

The (3S)-benzofuran-3-amine scaffold serves as a foundational structure for a new class of potential anti-Alzheimer's agents.[4] While data on the unsubstituted parent compound is limited, extensive research has been conducted on its derivatives, which have been designed and synthesized to act as potent multifunctional agents.[4] For the purpose of this guide, we will focus on a representative compound from a key study, 4-(3-Aminobenzofuran-2-yl)-1-(2-fluorobenzyl) pyridin-1-ium chloride (referred to hereafter as Derivative 5f ), which demonstrated the highest potency against AChE in its series.[4] These derivatives are designed not only to inhibit cholinesterases but also to target other pathological aspects of AD, such as amyloid-β (Aβ) aggregation.[4] Kinetic studies have revealed that Derivative 5f exhibits a mixed-type inhibition pattern on AChE, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[4]

Quantitative Comparison of Binding Affinity

Binding affinity is a critical parameter in drug development, directly correlating with a compound's potency. It is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is an intrinsic measure of the inhibitor's affinity. Lower values for both metrics indicate higher potency and stronger binding.

The table below summarizes publicly available experimental data for Donepezil and the representative 3-aminobenzofuran derivative.

CompoundTarget EnzymeMetricValueSource
Donepezil Electrophorus electricus AChEIC505.7 nM[6]
Human recombinant AChEIC506.7 nM[6]
Electrophorus electricus AChEKi2.5 nM[6]
Rat brain AChEKi10.3 nM[6]
Derivative 5f Electrophorus electricus AChEIC500.64 µM (640 nM)[4]

Analysis: The compiled data clearly positions Donepezil as a significantly more potent inhibitor of acetylcholinesterase than the reported 3-aminobenzofuran derivative 5f. Donepezil's affinity, measured in the low nanomolar range (IC50 ≈ 6 nM, Ki ≈ 2.5-10.3 nM), is approximately 100-fold stronger than that of Derivative 5f (IC50 = 640 nM).[4][6] This highlights the high degree of optimization of Donepezil for its target. However, it is crucial to note that Derivative 5f is part of an early-stage investigation into multifunctional agents, where high potency against a single target may be balanced with other desirable activities, such as anti-amyloid aggregation effects.[4]

Experimental Methodology: Isothermal Titration Calorimetry (ITC)

To ensure the trustworthiness and reproducibility of binding affinity data, robust experimental design is paramount. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment.[9]

Causality Behind Experimental Choice

Why choose ITC? Unlike many other techniques, ITC is a label-free, in-solution method.[10] This is a critical advantage as it avoids potential artifacts introduced by labeling or immobilizing one of the binding partners, thus measuring the interaction in a state that more closely mimics physiological conditions.[10] ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[9][11] This allows for the direct determination of the binding affinity (Ka, the inverse of the dissociation constant, Kd), the reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[9] This complete thermodynamic signature provides deep insights into the forces driving the binding event, which is invaluable for lead optimization in drug discovery.

Fig. 2: Standard experimental workflow for Isothermal Titration Calorimetry.
Step-by-Step ITC Protocol for AChE Inhibition
  • Sample Preparation:

    • Express and purify recombinant human acetylcholinesterase (AChE).

    • Prepare a precise concentration of AChE (e.g., 10-20 µM) in a degassed buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Prepare a solution of the inhibitor (Donepezil or benzofuran derivative) at a concentration approximately 10-15 times that of the AChE (e.g., 150-200 µM). Crucially, this solution must be prepared using the exact same buffer from the final dialysis or desalting step of the protein purification to minimize heats of dilution. [12]

    • Thoroughly degas both solutions immediately prior to the experiment to prevent air bubbles.[12]

  • Instrument Setup and Equilibration:

    • Set the experimental temperature (e.g., 25°C) and allow the ITC instrument to equilibrate.

    • Fill the reference cell with degassed buffer or deionized water.

    • Carefully load the AChE solution into the sample cell, avoiding the introduction of bubbles.

    • Load the inhibitor solution into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to assess the heat of dilution, which will be discarded during analysis.

    • Execute a series of 20-30 injections (e.g., 2 µL each) at timed intervals (e.g., 150 seconds) to allow the system to return to baseline between injections. The instrument records the power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant (inhibitor) against the molar ratio of inhibitor to AChE.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software. This fitting process yields the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy (ΔH).[6]

Conclusion and Future Directions

This guide provides a comparative analysis of the binding affinity of the established Alzheimer's drug Donepezil and a novel 3-aminobenzofuran derivative. Experimental data unequivocally show that Donepezil possesses a significantly higher binding affinity for acetylcholinesterase, with potency in the low nanomolar range.[6] This is consistent with its status as a highly optimized, clinically successful therapeutic.

The 3-aminobenzofuran scaffold, as represented by Derivative 5f, shows moderate micromolar to high nanomolar inhibitory activity against AChE.[4] While its affinity for AChE is lower than Donepezil's, its true potential may lie in a multifunctional therapeutic approach. Studies suggest these compounds also inhibit butyrylcholinesterase and interfere with amyloid-β aggregation, another key pathological hallmark of Alzheimer's disease.[4] Future research should focus on optimizing the benzofuran scaffold to enhance AChE affinity while retaining or improving these valuable secondary activities. The robust biophysical methods detailed herein, such as ITC, will be critical in guiding the structure-activity relationship (SAR) studies necessary to advance these promising compounds toward clinical candidacy.

References

  • Pouramiri, B., Foroumadi, A., & Sakhteman, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. Available at: [Link]

  • Mehrabi, M., Pouramiri, B., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Donepezil. StatPearls. Available at: [Link]

  • Rylett, R. J., & Hiley, C. R. (2020). How to measure and evaluate binding affinities. eLife. Available at: [Link]

  • Akhtar, M. S., et al. (2024). Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer's Disease. Pharmaceuticals. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • Wikipedia. (n.d.). Donepezil. Available at: [Link]

  • MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Available at: [Link]

  • Journal of Chemical Information and Modeling. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Available at: [Link]

  • ChemRxiv. (n.d.). A Computational Binding Affinity Estimation Protocol with Maximum Utilization of Experimental Data. Available at: [Link]

  • PubMed. (2010). Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. Available at: [Link]

  • Hrycyna, C. A., et al. (2020). How to measure and evaluate binding affinities. eLife. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?. Available at: [Link]

  • Encyclopedia MDPI. (2022). Protein Binding of Benzofuran Derivatives. Available at: [Link]

  • ResearchGate. (2025). Pharmacological profile of novel psychoactive benzofurans. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • International Journal of Scientific Development and Research. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Available at: [Link]

  • Dr.Oracle. (2026). What is the mechanism of action and recommended dosing of donepezil for Alzheimer's disease?. Available at: [Link]

  • Molecular Biology of the Cell. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Available at: [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available at: [Link]

  • European Journal of Nuclear Medicine and Molecular Imaging. (2007). In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease. Available at: [Link]

  • ResearchGate. (n.d.). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper disposal of (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine. As a heterocyclic amine derivative, this compound requires careful handling and adherence to stringent disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory compliance.

Core Principles: Hazard Identification and Risk Assessment

Therefore, (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine should be treated as hazardous waste, exhibiting characteristics of toxicity, potential carcinogenicity, and environmental risk. Improper disposal, such as release into drains or sewers, is strictly prohibited as it can cause significant harm to aquatic ecosystems[3][4][5].

Table 1: Inferred Hazard Profile and Handling Summary

Hazard CategoryInferred Risk for (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amineRecommended Action
Toxicity Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[6]Handle only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE.
Carcinogenicity The benzofuran scaffold is suspected of causing cancer.[1][2]Minimize exposure. Handle as a potential carcinogen.
Reactivity Incompatible with strong oxidizing agents and strong acids.[1][7] Amines can react exothermically with acids.Segregate waste from incompatible chemicals.[8][9]
Environmental Heterocyclic compounds can be persistent and harmful to aquatic life.[2][4][5]Do not discharge to sewer or the environment.[3][4] Collect for approved hazardous waste disposal.
Flammability Benzofuran is a flammable liquid.[1][2] The derivative should be handled with caution near ignition sources.Keep away from heat, sparks, and open flames.[1][4]

Mandatory Safety Protocols: PPE and Handling

To mitigate the risks identified above, all personnel handling waste containing (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine must use appropriate Personal Protective Equipment (PPE) and adhere to safe handling practices.

  • Eye and Face Protection : Wear chemical safety goggles and/or a face shield as per European Standard EN166 or OSHA 29 CFR 1910.133.[6]

  • Skin Protection : Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6][10] Contaminated clothing should be removed and decontaminated before reuse.[11]

  • Respiratory Protection : All handling of open containers or transfers of this material should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[12]

  • Engineering Controls : Laboratories must be equipped with functional eyewash stations and safety showers.[7][12]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a multi-step process that begins at the point of waste generation and ends with collection by certified professionals.

Step 1: Waste Segregation and Containerization

Proper segregation is the most critical step in preventing hazardous chemical reactions.[13][14]

  • Designated Waste Streams : Establish separate, clearly labeled waste streams for solid and liquid waste containing this compound.

  • Incompatibility Management : Crucially, do NOT mix this amine-containing waste with the following :

    • Acids : To prevent violent exothermic reactions.[8][9]

    • Strong Oxidizing Agents : To avoid fire or explosion hazards.[1][7]

    • Halogenated Solvents : Collect halogenated and non-halogenated organic wastes in separate containers to facilitate proper disposal and recycling.[13]

  • Container Selection :

    • Use only containers compatible with the chemical waste. Plastic (e.g., polyethylene) is often preferred for chemical waste storage.[9]

    • Ensure containers are in good condition, with tightly sealing lids to prevent leaks or the release of fumes.[3][10]

    • Never use food or drink containers for waste storage.[10] If repurposing a chemical container, the original label must be completely removed or defaced.[10]

Step 2: Waste Accumulation and Labeling

All waste must be accumulated in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9]

  • Labeling : From the moment the first drop of waste enters the container, it must be labeled. The label must include, at a minimum:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "(3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine".

    • The approximate concentration and composition of the waste mixture.

    • Relevant hazard pictograms (e.g., Toxic, Health Hazard, Environmental Hazard).

  • Container Management :

    • Keep waste containers closed at all times except when actively adding waste.[9][10][13]

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[10]

    • Store waste containers in secondary containment (such as a spill tray) to contain any potential leaks.[10][14]

Step 3: Storage and Disposal Request
  • Storage : Store the sealed and labeled waste containers in your designated SAA, away from general laboratory traffic and incompatible materials.[13]

  • Disposal : Disposal of (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine must be handled by trained professionals.

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[9]

    • Alternatively, for commercial entities, contract a licensed hazardous waste disposal company.[3]

    • Provide the EHS or disposal company with an accurate description of the waste stream.

The final disposal method will be determined by the licensed facility and may include incineration in a chemical incinerator equipped with an afterburner and scrubber system.[16]

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal start Generate Waste Containing (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, wipes) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) is_solid->liquid_waste Liquid solid_container Place in a designated, compatible solid waste container. solid_waste->solid_container liquid_container Pour into a designated, compatible liquid waste container. liquid_waste->liquid_container label_waste Label container immediately with: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms solid_container->label_waste liquid_container->label_waste store_waste Store sealed container in secondary containment in a designated Satellite Accumulation Area (SAA). label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste vendor for pickup. store_waste->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

  • Minor Spills :

    • Restrict access to the spill area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Label the spill cleanup waste as hazardous and dispose of it according to the procedures outlined above.

  • Major Spills :

    • Evacuate all personnel from the immediate area.

    • If safe to do so, close doors to the affected area and increase ventilation.

    • Immediately notify your laboratory supervisor and the institution's EHS office.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disclaimer : This guide provides a framework based on general laboratory safety principles and available chemical data. It is not a substitute for institutional policies. Always consult your organization's specific Chemical Hygiene Plan and EHS guidelines, and refer to the most current Safety Data Sheet for any chemical in use.

References

  • Chemical Waste Management SOP. (2019). Texas Tech University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]

  • Chemical Waste Procedures. (2025). University of Illinois Division of Research Safety. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. (2006). Cole-Parmer. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Amine Disposal For Businesses. (2024). Collect and Recycle. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press. [Link]

  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. (1981). US EPA. [Link]

  • Treatment of amine wastes generated in industrial processes. (2021). ResearchGate. [Link]

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  • Reduction of waste disposed to the environment through recycling of unused methyldiethanolamine. (2023). E3S Web of Conferences. [Link]

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Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: An Evidence-Based Approach

The chemical structure of (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine, incorporating both a benzofuran ring and an amine functional group, suggests a number of potential hazards that must be addressed through appropriate PPE. Aromatic amines, as a class, are known for their potential to cause skin irritation and sensitization, and some are suspected carcinogens.[2][3] Benzofuran derivatives can also exhibit toxicity and may be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] Therefore, a conservative and comprehensive PPE strategy is paramount.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory operations being performed, considering the quantity of the substance being handled, its physical form (solid or in solution), and the potential for aerosol generation. The overarching goal is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and respiratory.

A foundational aspect of any chemical handling protocol is a thorough risk assessment. Before any work with (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine begins, a detailed evaluation of the planned procedure should be conducted to identify potential exposure scenarios.

Essential Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the recommended PPE for handling (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine, categorized by the level of protection required for different laboratory tasks.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Level Exposure (e.g., weighing small quantities in a ventilated enclosure, preparing dilute solutions) Safety glasses with side shields or chemical splash goggles.[6]Nitrile or other chemical-resistant gloves (e.g., neoprene, PVC).[6]Standard laboratory coat.[7]Generally not required if handled in a certified chemical fume hood.
Moderate-Level Exposure (e.g., synthesis, purification, handling larger quantities) Chemical splash goggles and a face shield.[8][9]Double-gloving with compatible chemical-resistant gloves.[6]Chemical-resistant lab coat or coveralls.[6][9]A NIOSH-approved respirator with organic vapor cartridges may be necessary, especially if not handled in a fume hood.[6][7]
High-Level/Emergency Exposure (e.g., significant spills) Full-face respirator with appropriate cartridges.[6][7]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Fully encapsulated chemical protective suit.[9][10]Self-contained breathing apparatus (SCBA).[9]

Procedural Guidance for Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The following workflow illustrates the proper sequence for donning and doffing PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Don1 1. Lab Coat/Coveralls Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Eye and Face Protection Doff1->Doff2 Doff3 3. Lab Coat/Coveralls Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Waste_Disposal Start Waste Generated Is_Solid Is the waste solid? Start->Is_Solid Is_Liquid Is the waste liquid? Is_Solid->Is_Liquid No Solid_Container Collect in a labeled, sealed hazardous waste container for solids. Is_Solid->Solid_Container Yes Liquid_Container Collect in a labeled, sealed hazardous waste container for liquids. Is_Liquid->Liquid_Container Yes SAA Store in designated Satellite Accumulation Area (SAA) with secondary containment. Solid_Container->SAA Liquid_Container->SAA EHS Contact Environmental Health & Safety (EHS) for waste pickup. SAA->EHS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.